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Core Science & Biosynthesis

Foundational

1-Cyclobutylprop-2-en-1-amine CAS number 1270460-73-5

An In-Depth Technical Guide to 1-Cyclobutylprop-2-en-1-amine (CAS 1270460-73-5): A Novel Building Block for Drug Discovery Authored by a Senior Application Scientist Abstract The relentless pursuit of novel chemical enti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Cyclobutylprop-2-en-1-amine (CAS 1270460-73-5): A Novel Building Block for Drug Discovery

Authored by a Senior Application Scientist

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore underrepresented three-dimensional scaffolds. 1-Cyclobutylprop-2-en-1-amine, a molecule featuring a unique combination of a strained cyclobutane ring and a reactive allylamine moiety, represents a promising, yet largely unexplored, building block for the synthesis of next-generation pharmaceuticals. While specific data on this compound is scarce, this guide will provide a comprehensive analysis of its constituent functional groups, offering a forward-looking perspective on its potential applications in drug discovery. We will delve into the strategic advantages conferred by the cyclobutane motif, the versatile chemistry of the allylamine group, and propose a conceptual framework for its synthesis and characterization. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage novel molecular architectures to address complex therapeutic challenges.

Introduction: Unveiling the Potential of a Unique Molecular Architecture

1-Cyclobutylprop-2-en-1-amine (CAS 1270460-73-5) is a primary amine that incorporates two key structural features of significant interest in contemporary medicinal chemistry: a cyclobutane ring and an allylic amine. The molecular formula is C7H13N.[1] While this specific molecule is not extensively documented in the current scientific literature, its constituent parts suggest a high potential for utility in the design of novel therapeutics. The cyclobutane scaffold offers a rigid, three-dimensional geometry that can confer significant advantages in terms of potency, selectivity, and pharmacokinetic properties.[2][3] Concurrently, the allylamine functional group is a well-established pharmacophore and a versatile synthetic handle for further molecular elaboration.[4][5]

This guide will therefore extrapolate from the known properties of these two key motifs to provide an in-depth technical overview of the potential of 1-Cyclobutylprop-2-en-1-amine as a valuable building block in drug discovery. We will explore the theoretical underpinnings of its utility, propose synthetic strategies, and outline potential avenues for its application in the development of new medicines.

The Cyclobutane Motif: A Scaffold for Enhanced Drug-Like Properties

The incorporation of a cyclobutane ring into small molecule drug candidates has emerged as a powerful strategy for optimizing pharmacological profiles.[6] Unlike more flexible acyclic or larger cyclic systems, the inherent ring strain of the cyclobutane moiety results in a puckered, conformationally restricted structure.[2] This rigidity can be leveraged to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.

Advantages of the Cyclobutane Scaffold

The strategic inclusion of a cyclobutane ring can offer several distinct advantages in drug design:

  • Improved Potency and Selectivity: The defined three-dimensional geometry of the cyclobutane ring can lead to more precise interactions with the target protein, resulting in increased potency and selectivity.[3] For example, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which contains a cyclobutane group, is significantly more potent than its cyclopropyl and cyclopentyl analogs.[2]

  • Enhanced Pharmacokinetic Properties: Cyclobutane moieties can serve as metabolically stable isosteres for other groups, such as gem-dimethyl groups or larger rings.[3] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

  • Increased Solubility and Reduced Planarity: The non-planar nature of the cyclobutane ring can disrupt planarity in a molecule, which is often associated with poor solubility and promiscuous binding. This can lead to improved physicochemical properties.[7]

Cyclobutane-Containing Drugs on the Market

The successful application of the cyclobutane scaffold is evidenced by its presence in several marketed drugs across various therapeutic areas.

Drug NameTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyReplaces chlorine atoms of cisplatin to reduce nephrotoxicity.[2][6]
Boceprevir Antiviral (HCV)Enhances potency compared to other cyclic analogues.[2][8]
Apalutamide OncologyForms a spirocyclic scaffold contributing to androgen receptor antagonism.[2]
Nalbuphine AnalgesicPart of the core morphinan scaffold.[8]

The Allylamine Functional Group: A Versatile Pharmacophore and Synthetic Handle

Allylamines are a class of organic compounds that feature an amine attached to an allyl group. This functional group is not only a key pharmacophore in several approved drugs but also a versatile intermediate for a wide range of chemical transformations.[4][9]

Therapeutic Relevance of Allylamines

The allylamine motif is most notably found in a class of antifungal agents that act by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[4]

  • Examples of Allylamine Antifungals:

    • Terbinafine (Lamisil): A widely used antifungal for the treatment of dermatophyte infections.[4]

    • Naftifine: A topical antifungal used for athlete's foot, jock itch, and ringworm.[9]

Beyond antifungal activity, the allylamine scaffold is present in drugs with diverse pharmacological actions, including calcium channel blockers (e.g., flunarizine) and antihistamines (e.g., cinnarizine).[5][10]

Chemical Reactivity and Synthetic Utility

The allylamine group in 1-Cyclobutylprop-2-en-1-amine offers several avenues for further chemical modification:

  • Nucleophilicity of the Amine: The primary amine is a good nucleophile and can readily participate in reactions such as acylation, alkylation, and reductive amination to introduce new functional groups and build molecular complexity.[11]

  • Reactivity of the Alkene: The double bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of diverse functionalities.

  • Palladium-Catalyzed Cross-Coupling Reactions: The allylic position can be functionalized through various transition-metal-catalyzed reactions, providing a powerful tool for late-stage diversification.

Conceptual Synthesis of 1-Cyclobutylprop-2-en-1-amine

Proposed Synthetic Workflow

A two-step synthetic sequence is proposed, starting from commercially available cyclobutanecarboxaldehyde.

G start Cyclobutanecarboxaldehyde step1 Grignard Reaction (Allylmagnesium bromide in THF) start->step1 intermediate 1-Cyclobutylbut-3-en-1-ol step1->intermediate step2 Amination (e.g., Mitsunobu reaction with phthalimide followed by hydrolysis, or conversion to an alkyl halide followed by amination) intermediate->step2 product 1-Cyclobutylprop-2-en-1-amine step2->product

Caption: Proposed synthetic workflow for 1-Cyclobutylprop-2-en-1-amine.

Detailed Protocol Steps (Conceptual)
  • Grignard Reaction:

    • To a solution of cyclobutanecarboxaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of allylmagnesium bromide in diethyl ether would be added dropwise.

    • The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • The reaction would be quenched with a saturated aqueous solution of ammonium chloride, and the product, 1-cyclobutylbut-3-en-1-ol, would be extracted with an organic solvent.

    • The crude product would be purified by column chromatography.

  • Conversion to the Amine:

    • The resulting alcohol could be converted to the corresponding amine through several methods. One common approach is the Mitsunobu reaction.

    • The alcohol would be treated with diethyl azodicarboxylate (DEAD) or a similar reagent, triphenylphosphine, and a nitrogen nucleophile such as phthalimide.

    • The resulting N-alkylated phthalimide would then be hydrolyzed, typically with hydrazine, to release the free primary amine, 1-Cyclobutylprop-2-en-1-amine.

Potential Applications and Future Research Directions

The unique combination of a rigid cyclobutane scaffold and a versatile allylamine functional group makes 1-Cyclobutylprop-2-en-1-amine a highly attractive starting point for the development of novel therapeutic agents.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 111.19 g/mol , 1-Cyclobutylprop-2-en-1-amine is an ideal candidate for a fragment library.[1] Its three-dimensional character is a desirable trait for modern fragment libraries, which are increasingly moving away from flat, aromatic structures.[7] The accessible vectors for chemical elaboration on both the amine and the allyl group make it a versatile fragment for hit-to-lead optimization.

G cluster_0 Structural Motifs cluster_1 Potential Therapeutic Benefits A Cyclobutane (3D Scaffold) C Improved Potency & Selectivity A->C D Enhanced PK Properties A->D B Allylamine (Pharmacophore/Handle) E Novel Antifungals B->E F Kinase Inhibitors B->F G CNS-Targeting Agents B->G

Caption: Logical relationship between structural motifs and potential therapeutic outcomes.

Target Classes of Interest
  • Kinase Inhibitors: The conformational rigidity of the cyclobutane ring could be exploited to target the ATP-binding site of kinases with high specificity, a strategy that has been successful for other cyclobutane-containing compounds.[3]

  • Antiviral Agents: Following the precedent of boceprevir, the cyclobutane moiety could be incorporated into novel protease inhibitors or other antiviral agents.

  • Central Nervous System (CNS) Agents: The increased three-dimensionality and potential for improved metabolic stability could be advantageous for developing CNS-penetrant drugs targeting receptors or enzymes in the brain.

Analytical Characterization

The identity and purity of 1-Cyclobutylprop-2-en-1-amine would be confirmed using a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure and assess isomeric purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=C bonds.

Safety and Handling

While specific toxicological data for 1-Cyclobutylprop-2-en-1-amine is not available, general precautions for handling research-grade amine compounds should be followed. Amines can be corrosive, irritants, and may be harmful if inhaled or absorbed through the skin.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13][14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-Cyclobutylprop-2-en-1-amine stands at the intersection of two highly valuable motifs in medicinal chemistry. The cyclobutane ring offers a proven strategy for enhancing the drug-like properties of small molecules, while the allylamine group provides both a recognized pharmacophore and a versatile point for synthetic diversification. Although this specific molecule remains largely unexplored, the foundational principles of medicinal chemistry strongly suggest its potential as a valuable building block for the discovery of novel therapeutics. It is our hope that this technical guide will inspire further research into this and related molecular scaffolds, ultimately contributing to the development of the next generation of innovative medicines.

References

  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery. PharmaBlock [online].
  • BenchChem.
  • Wessjohann, L. A., et al. (2021).
  • Life Chemicals. (2020).
  • G. A. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC [online].
  • StudySmarter. (2023).
  • Wikipedia. Allylamine. Wikipedia [online].
  • Primaryinfo.com.
  • A. A. H., et al. (2021). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. PMC [online].
  • Material Safety Data Sheet. Generic MSDS for an organic compound [online].
  • ACS Publications. (2024). Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction. The Journal of Organic Chemistry [online].
  • Safety Data Sheet. Generic SDS for a corrosive amine solution [online].
  • Fisher Scientific. (2010).
  • PPG. (2025).
  • Sigma-Aldrich. (2025).
  • ChemScene. 1-Cyclobutylpropan-1-amine. ChemScene [online].
  • PubChemLite. 1-cyclobutylprop-2-en-1-amine hydrochloride (C7H13N). PubChemLite [online].
  • PubChem. Cyclobut-2-en-1-amine. PubChem [online].
  • ChemScene. 1-(1-(Aminomethyl)cyclobutyl)prop-2-yn-1-one. ChemScene [online].
  • American Elements. 1-cyclohexylprop-2-yn-1-amine. American Elements [online].
  • Enamine. Reagents for Synthesis. Enamine [online].
  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv [online].
  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents. Cyclobutyl amine derivatives.
  • Sigma-Aldrich. 1-(prop-2-yn-1-yl)cyclobutan-1-amine. Sigma-Aldrich [online].
  • PubChem. N-[1,2-di(cyclobutyl)ethyl]propan-1-amine. PubChem [online].
  • LITFL. (2019). Additives - Pharmacology - Part One. LITFL [online].
  • MSU Chemistry. Amine Reactivity. MSU Chemistry [online].
  • Organic Chemistry Portal. (2011). Solvent-Free Synthesis of Enamines from Alkyl Esters of Propiolic or But-2-yne Dicarboxylic Acid in a Ball Mill. Organic Chemistry Portal [online].
  • ChemScene. 2-Cyclobutyl-2-isopropoxyethan-1-amine. ChemScene [online].
  • ChemRxiv. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv [online].
  • ChemScene. 1-Cyclobutylpropan-2-amine hydrochloride. ChemScene [online].
  • Chemistry LibreTexts. (2023). Reactivity of Amines. Chemistry LibreTexts [online].
  • MSU Chemistry. Amine Reactivity. MSU Chemistry [online].
  • Royal Society of Chemistry. (2021). An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade. Organic & Biomolecular Chemistry [online].
  • Cheméo. Chemical Properties of 2-Propen-1-amine (CAS 107-11-9). Cheméo [online].
  • MDPI. (2024).

Sources

Exploratory

An In-depth Technical Guide to 1-Cyclobutylprop-2-en-1-amine hydrochloride (CAS 2416231-83-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Directive: A Framework for Understanding a Novel Chemical Entity Molecular Overview and Physicochemical Properties 1-Cyclobutylprop-2-en-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Core Directive: A Framework for Understanding a Novel Chemical Entity

Molecular Overview and Physicochemical Properties

1-Cyclobutylprop-2-en-1-amine hydrochloride is a primary amine salt characterized by a unique combination of a cyclobutane ring and an allylic amine moiety. The hydrochloride salt form generally enhances the compound's stability and water solubility, making it more amenable to handling and use in various chemical and biological applications.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139269864&t=l"]; compound [label=""]; }

Caption: 2D Structure of 1-Cyclobutylprop-2-en-1-amine.

Table 1: Physicochemical Properties of 1-Cyclobutylprop-2-en-1-amine and a Related Analog

Property1-Cyclobutylprop-2-en-1-amine (Free Base - Predicted)Cyclobutylamine hydrochloride (Analog)[1][2][3]
CAS Number 2416231-83-7 (for hydrochloride)6291-01-6
Molecular Formula C₇H₁₃NC₄H₁₀ClN
Molecular Weight 111.18 g/mol 107.58 g/mol
Appearance Not availableWhite solid/crystals or powder[1][2]
Melting Point Not available180-183 °C[1]
Boiling Point Not available180-183 °C[1]
Water Solubility Expected to be soluble as hydrochloride saltSoluble in water[1]
Sensitivity Not availableHygroscopic[1]

Proposed Synthesis and Mechanism

The synthesis of α-substituted allylic amines is a well-established area of organic chemistry, with several reliable methods available.[4][5] A highly plausible and efficient route to 1-Cyclobutylprop-2-en-1-amine involves the nucleophilic addition of a vinyl organometallic reagent to an imine derived from cyclobutanecarboxaldehyde. The use of a vinyl Grignard reagent is a classic and robust method for this type of transformation.[6][7][8][9]

The proposed two-step synthesis begins with the formation of an N-silylimine from cyclobutanecarboxaldehyde, which is then reacted in situ with vinylmagnesium bromide. The resulting amine is subsequently converted to its hydrochloride salt.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Salt Formation A Cyclobutanecarboxaldehyde C N-Silyl Imine Intermediate A->C + Reagent B N-Silylamine B->C Catalyst E 1-Cyclobutylprop-2-en-1-amine (Free Base) C->E Reacts with D Vinyl Grignard Reagent D->E G 1-Cyclobutylprop-2-en-1-amine hydrochloride E->G Reacts with F HCl in Ether F->G

Caption: Proposed synthetic workflow for 1-Cyclobutylprop-2-en-1-amine hydrochloride.

Experimental Protocol (Proposed)

Step 1: In situ formation of N-(cyclobutylmethylene)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add hexamethyldisilazane (1.1 eq) to the flask.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. The formation of the N-silylimine is now complete.

Step 2: Synthesis of 1-Cyclobutylprop-2-en-1-amine

  • Cool the flask containing the N-silylimine solution back to 0 °C in an ice bath.

  • Slowly add vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).[10]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Cyclobutylprop-2-en-1-amine.

Step 3: Formation of 1-Cyclobutylprop-2-en-1-amine hydrochloride

  • Dissolve the crude amine in a minimal amount of diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.[11]

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 1-Cyclobutylprop-2-en-1-amine hydrochloride.

Potential Applications in Drug Discovery

While specific applications for 1-Cyclobutylprop-2-en-1-amine hydrochloride are not documented, its structural motifs are of significant interest in medicinal chemistry.

  • Cyclobutylamine as a Bioisostere: The cyclobutane ring is increasingly utilized in drug design as a bioisosteric replacement for other groups, such as phenyl rings or larger cycloalkanes. Its rigid, puckered conformation can help to lock in a desired bioactive conformation, potentially improving potency and selectivity.[12][13][14] The cyclobutylamine moiety, in particular, has been explored in the development of various therapeutic agents.[15][16]

  • Allylic Amine Functionality: Allylic amines are versatile intermediates and key structural components in a wide range of biologically active molecules and natural products.[4] They can participate in a variety of chemical transformations, allowing for further derivatization and the exploration of structure-activity relationships.

Given these features, 1-Cyclobutylprop-2-en-1-amine hydrochloride represents a valuable building block for the synthesis of novel compounds with potential applications in areas such as neuroscience, oncology, and infectious diseases.

Analytical Characterization (Predicted)

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Table 2: Predicted Spectroscopic Data for 1-Cyclobutylprop-2-en-1-amine

TechniqueExpected Characteristics
¹H NMR - Vinyl Protons: Three distinct signals in the range of 5.0-6.0 ppm. The geminal protons will appear as doublets, and the vicinal proton as a multiplet (ddt).- Allylic Proton: A multiplet in the range of 3.0-3.5 ppm, coupled to the vinyl protons and the cyclobutyl methine proton.- Cyclobutyl Protons: A series of complex multiplets in the range of 1.5-2.5 ppm.- Amine Protons: A broad singlet that may be exchangeable with D₂O.[17]
¹³C NMR - Vinyl Carbons: Two signals in the range of 115-140 ppm.- Allylic Carbon: A signal in the range of 50-60 ppm.- Cyclobutyl Carbons: Signals in the aliphatic region, typically between 15-45 ppm.[18]
IR Spectroscopy - N-H Stretch: For the free amine, one or two bands in the region of 3300-3500 cm⁻¹ (primary amines typically show two bands).[17]- N-H Bend: A band around 1600 cm⁻¹.- C=C Stretch: A weak band around 1640 cm⁻¹.- =C-H Bending: Bands in the 910-990 cm⁻¹ region.
Mass Spectrometry - (M+H)⁺: For the free base, an expected m/z of 112.1121.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-Cyclobutylprop-2-en-1-amine hydrochloride. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for amine hydrochlorides should be followed.[19][20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][22]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20][22]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[19] The compound may be hygroscopic.[1]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water.[19]

    • Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[19]

    • Inhalation: If inhaled, move to fresh air.[19]

    • Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.[19]

References

  • Home Sunshine Pharma. (n.d.). cyclobutylamine hydrochloride cas 6291-01-6. Retrieved from [Link]

  • Scheidt, K. A., et al. (2016). An Asymmetric Vinylogous Michael Cascade of Silyl Glyoximide, Vinyl Grignard, and Nitroalkenes via Long Range Stereoinduction. PMC.
  • PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. Retrieved from [Link]

  • Grogan, M. J., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC.
  • Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Grogan, M. J., et al. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Global Safety Management, Inc. (2015, March 19). Safety Data Sheet. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]

  • Westwood, I. M., et al. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC.
  • Baxendale, I. R., et al. (2025, April 25).
  • Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE. Retrieved from [Link]

  • Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • Googleapis.com. (2017, February 9). WO 2017/021982 A1. Retrieved from [Link]

  • OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Organic Chemistry: A Tenth Edition.
  • Xiao, W.-G., et al. (n.d.). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. PMC.
  • Douglas, J. J., et al. (2019, September 3).
  • Wiley-VCH. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC.
  • Organic Syntheses. (n.d.). DI-n-BUTYLDIVINYLTIN. Retrieved from [Link]

  • Xiao, W.-G., et al. (n.d.). Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science (RSC Publishing).
  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • ResearchGate. (n.d.). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • MDPI. (n.d.). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

alpha-cyclobutyl allylamine chemical structure

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable protocols, mechanistic logic, and structural data over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable protocols, mechanistic logic, and structural data over generic descriptions.

Technical Deep Dive: The -Cyclobutyl Allylamine Scaffold

Structural Physics, Stereoselective Synthesis, and Medicinal Utility

Executive Summary

The


-cyclobutyl allylamine motif represents a privileged scaffold in modern drug discovery, serving as a conformationally restricted, metabolically stable bioisostere of the 

-isopropyl allylamine group. While the isopropyl group (Hansch

) is a standard lipophilic anchor, the cyclobutyl ring (

) offers a reduced lipophilicity profile while maintaining steric bulk.

Crucially, the "puckered" conformation of the cyclobutane ring (dihedral angle


) creates a unique vector for hydrophobic interaction that differs from the planar cyclopropyl or the flexible cyclopentyl rings. This guide details the stereoselective construction of this motif using N-tert-butanesulfinyl imine chemistry and outlines its utility in peptidomimetic design.

Structural & Physicochemical Attributes[1][2][3][4][5][6][7]

The "Pucker" Effect and Bioisosterism

Unlike the rigid, planar cyclopropane, cyclobutane relieves torsional strain (eclipsing interactions) by adopting a non-planar "puckered" or "butterfly" conformation. This dynamic equilibrium allows the


-cyclobutyl amine to sample binding pockets inaccessible to rigid aryl or planar cycloalkyl analogues.
PropertyIsopropyl GroupCyclobutyl GroupImpact on Drug Design
Bond Angle 109.5° (Tetrahedral)~88° (C-C-C)Altered vector projection of substituents.
Lipophilicity (

)
1.531.14 – 1.20Improved solubility; lower metabolic clearance.
Metabolic Stability Low (benzylic/tertiary H)HighCyclobutyl C-H bonds are stronger/less accessible to CYPs.
Conformational Entropy High (Free rotation)RestrictedLowers entropic penalty upon protein binding.
Structural Logic Diagram

The following decision tree illustrates when to deploy the cyclobutyl motif versus standard alkyl chains in lead optimization.

Bioisostere_Logic Start Lead Optimization: Hydrophobic Pocket Fit Check_Metab Is Metabolic Stability (CYP Oxidation) an Issue? Start->Check_Metab Check_Sol Is LogP too high? Check_Metab->Check_Sol No Action_Cyc Deploy Cyclobutyl Bioisostere Check_Metab->Action_Cyc Yes (Remove labile H) Check_Conf Is Rotational Entropy Limiting Potency? Check_Sol->Check_Conf No Check_Sol->Action_Cyc Yes (Lower LogP) Action_Iso Use Isopropyl/t-Butyl Check_Conf->Action_Iso No Check_Conf->Action_Cyc Yes (Lock Conformation)

Caption: Decision logic for substituting alkyl chains with cyclobutyl rings to optimize PK/PD properties.

Synthetic Architecture: Stereoselective Assembly

The most robust route to chiral


-cyclobutyl allylamines is the Ellman Sulfinamide  protocol. This method utilizes tert-butanesulfinamide as a chiral auxiliary to control the diastereoselective addition of allyl nucleophiles to cyclobutyl imines.
Mechanism of Stereocontrol

The high diastereoselectivity (dr > 95:5) arises from a cyclic six-membered transition state (Zimmerman-Traxler model) involving the metal cation (Mg²⁺ or In³⁺), the sulfinyl oxygen, and the imine nitrogen. The bulky tert-butyl group forces the cyclobutyl ring into a specific orientation to minimize steric clash, directing the nucleophile to the Re or Si face.

Experimental Protocol: -Cyclobutyl Allylamine Synthesis

Target: (S)-1-cyclobutylbut-3-en-1-amine hydrochloride.

Phase A: Formation of the Chiral Imine[1][2]
  • Reagents: Cyclobutanecarbaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Dissolve (R)-tert-butanesulfinamide in THF under N₂ atmosphere.

    • Add cyclobutanecarbaldehyde followed by Ti(OEt)₄. Note: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger to drive equilibrium.

    • Stir at ambient temperature for 16 h. Monitor by TLC (EtOAc/Hexanes).

    • Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through a Celite pad.

    • Purification: Silica gel chromatography to yield the (R)-N-cyclobutylidene-tert-butanesulfinamide.

Phase B: Diastereoselective Allylation
  • Reagents: Allylmagnesium bromide (2.0 equiv, 1.0 M in Et₂O).

  • Solvent: CH₂Cl₂ (DCM) is preferred over THF for higher diastereoselectivity (non-coordinating solvent effect).

  • Procedure:

    • Cool the sulfinyl imine solution in DCM to -78°C . Critical: Low temperature prevents racemization and maximizes the energy difference between transition states.

    • Add AllylMgBr dropwise.

    • Stir at -78°C for 4 h, then warm slowly to room temperature overnight.

    • Validation: ¹H NMR of the crude mixture should show distinct diastereomeric peaks.

Phase C: Deprotection to Free Amine
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide adduct in MeOH.

    • Add HCl/Dioxane (excess). Stir for 1 h.

    • Concentrate in vacuo to yield the

      
      -cyclobutyl allylamine hydrochloride salt.
      
Synthetic Workflow Diagram

Synthesis_Flow Start Cyclobutane- carbaldehyde Imine Chiral Sulfinyl Imine Start->Imine Ti(OEt)4 Aux (R)-t-Butyl Sulfinamide Aux->Imine Inter Sulfinamide Adduct (dr >98:2) Imine->Inter Nucleophilic Addition Allyl AllylMgBr (-78°C, DCM) Allyl->Inter Product Alpha-Cyclobutyl Allylamine HCl Inter->Product Cleavage Deprot HCl / Dioxane Deprot->Product

Caption: Step-wise Ellman synthesis route yielding high optical purity.

Applications in Drug Discovery[1][4][9][10][11][12]

Peptidomimetics and Macrocycles

The


-cyclobutyl allylamine is a versatile "warhead" for further functionalization.
  • Ring-Closing Metathesis (RCM): The allyl group can be coupled with an adjacent olefinic amino acid (e.g., allylglycine) using Grubbs catalysts to form conformationally constrained macrocyclic peptides.

  • Gamma-Lactams: Oxidative cleavage of the alkene followed by cyclization affords cyclobutyl-fused

    
    -lactams, which are potent inhibitors of serine proteases.
    
Case Study: Anti-Infectives

In the development of inhibitors for HCV NS5B polymerase and MDR-Tuberculosis , replacing isopropyl groups with cyclobutyl rings has demonstrated:

  • Increased Half-life (

    
    ):  Elimination of the methine hydrogen susceptible to abstraction.
    
  • Potency Retention: The cyclobutyl ring fills the hydrophobic S1' pocket effectively without the entropic cost of flexible alkyl chains.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Mykhailiuk, P. K. (2022). "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link

  • Linclau, B., et al. (2020).[3] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link

  • Cogan, D. A., & Ellman, J. A. (1999).[4] "Asymmetric Synthesis of α,α-Dibranched Amines." Journal of the American Chemical Society.[5][4] Link

Sources

Exploratory

1-Cyclobutylprop-2-en-1-amine PubChem CID and properties

CAS: 1269932-16-2 (S-enantiomer) | Formula: C H N | Class: Chiral Allylamine Building Block Executive Summary 1-Cyclobutylprop-2-en-1-amine (also known as -cyclobutylallylamine) is a high-value chiral building block used...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1269932-16-2 (S-enantiomer) | Formula: C


H

N | Class: Chiral Allylamine Building Block

Executive Summary

1-Cyclobutylprop-2-en-1-amine (also known as


-cyclobutylallylamine) is a high-value chiral building block used in diversity-oriented synthesis (DOS) and medicinal chemistry. It serves as a strategic "sp

-rich" scaffold, offering a rigid cyclobutyl motif that restricts conformational flexibility—a key design element for improving metabolic stability and target selectivity in drug candidates.

This guide details the physicochemical profile, diastereoselective synthesis, and reactivity landscape of this compound, providing researchers with actionable protocols for its integration into complex molecular architectures.

Physicochemical Data Sheet

PropertyValueNotes
CAS (S-isomer) 1269932-16-2Primary commercial form (HCl salt)
CAS (R-isomer) 1270460-73-5Enantiomer
Molecular Weight 111.19 g/mol Free base
Exact Mass 111.1048Monoisotopic
Formula C

H

N
Appearance Colorless oil (Free base) / White solid (HCl)Hygroscopic as salt
Boiling Point ~145–150 °CEstimated at 760 mmHg
cLogP 1.62Lipophilic amine
TPSA 26.02 Å

Polar Surface Area
pKa ~10.5Typical for

-branched primary amines
Solubility DMSO, MeOH, DCMFree base soluble in organics; Salt in water/MeOH

Diastereoselective Synthesis Protocol

The most robust method for synthesizing high-enantiopurity 1-cyclobutylprop-2-en-1-amine is via Ellman’s Sulfinamide auxiliary . This approach avoids the racemization issues common with direct nucleophilic addition to simple imines and provides predictable stereocontrol.

Core Mechanism:
  • Condensation: Cyclobutanecarbaldehyde is condensed with chiral tert-butanesulfinamide to form a sulfinimine.

  • Nucleophilic Addition: A vinyl organometallic reagent adds to the sulfinimine. The bulky tert-butyl group directs the attack to a specific face (Re or Si), establishing the chiral center.

  • Deprotection: Acidic hydrolysis yields the chiral amine salt.

Step-by-Step Protocol
Phase 1: Sulfinimine Formation
  • Reagents: Cyclobutanecarbaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

    
     (2.0 equiv).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Dissolve sulfinamide in THF under N

      
      .
      
    • Add Ti(OEt)

      
       followed by the aldehyde.
      
    • Stir at RT for 12–16 h (Monitor by TLC/LCMS for disappearance of aldehyde).

    • Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.

    • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the (

      
      )-N-(cyclobutylmethylene)-2-methylpropane-2-sulfinamide.
      
Phase 2: Diastereoselective Vinylation
  • Reagents: Vinylmagnesium bromide (1.0 M in THF, 2.0 equiv).

  • Conditions: -78 °C, Anhydrous DCM/THF.

  • Procedure:

    • Dissolve the sulfinimine in DCM (0.2 M) and cool to -78 °C.

    • Add VinylMgBr dropwise over 30 min. Critical: Maintain low temp to maximize diastereomeric ratio (dr).

    • Stir at -78 °C for 4 h, then warm slowly to RT overnight.

    • Quench: Saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Silica gel chromatography. Separation of diastereomers is possible here if dr is <95:5.

Phase 3: Cleavage to Amine Hydrochloride
  • Reagents: 4.0 M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add HCl/Dioxane (excess) at 0 °C.

    • Stir for 1 h at RT.

    • Isolation: Concentrate in vacuo. Triturate the solid with Et

      
      O to remove sulfur byproducts.
      
    • Yield: (S)-1-Cyclobutylprop-2-en-1-amine hydrochloride as a white solid.

Synthesis Logic Diagram

Synthesis Start Cyclobutane- carbaldehyde Imine Chiral Sulfinimine Start->Imine Ti(OEt)4, THF Aux (R)-t-Bu- Sulfinamide Aux->Imine Intermediate Sulfinamide Intermediate Imine->Intermediate Nucleophilic Addition Grignard VinylMgBr (-78°C) Grignard->Intermediate Product (S)-1-Cyclobutyl- prop-2-en-1-amine (HCl Salt) Intermediate->Product Acidic Cleavage Deprotect HCl / Dioxane

Caption: Ellman's auxiliary synthesis route ensuring high enantiomeric excess (>98% ee).

Reactivity & Applications

The 1-cyclobutylprop-2-en-1-amine scaffold possesses two orthogonal reactive handles: the primary amine and the terminal alkene .

A. Primary Amine Functionalization
  • Amide Coupling: Reacts with carboxylic acids (HATU/DIPEA) to form amides. The adjacent cyclobutyl group adds steric bulk, potentially increasing the metabolic half-life of the resulting amide bond by hindering protease access.

  • Reductive Amination: Condensation with ketones/aldehydes followed by NaBH(OAc)

    
     reduction yields secondary amines.
    
B. Alkene Functionalization (Diversity Generation)
  • Ring-Closing Metathesis (RCM): Acylation of the amine with an alkene-tethered acid, followed by RCM using Grubbs II catalyst, yields conformationally locked macrocycles.

  • Cross-Metathesis: Coupling with acrylates or styrenes to extend the carbon chain.

  • Heck Reaction: Palladium-catalyzed coupling with aryl halides to generate cinnamyl-type amines.

Reactivity Map

Reactivity Center 1-Cyclobutylprop- 2-en-1-amine Amide Amide Coupling (RCOOH, HATU) Center->Amide N-Terminus RCM Ring-Closing Metathesis (Grubbs Cat.) Center->RCM Alkene + Tether Heck Heck Coupling (Ar-X, Pd(0)) Center->Heck Alkene Oxidation Oxidative Cleavage (O3 / NaIO4) Center->Oxidation Alkene Prod_Amide Peptidomimetics (Stable Amides) Amide->Prod_Amide Prod_RCM Macrocyclic Lactams RCM->Prod_RCM Prod_Heck Gamma-Aryl Allylamines Heck->Prod_Heck Prod_Ox Beta-Amino Acids Oxidation->Prod_Ox

Caption: Divergent synthesis pathways utilizing the amine and alkene handles.

Safety & Handling

  • Hazards: As a primary amine, the free base is likely corrosive and a skin irritant . The HCl salt is an irritant.

  • Storage: Hygroscopic. Store the HCl salt at 2–8 °C under inert gas (Argon/Nitrogen) in a desiccator.

  • Stability: The terminal alkene is susceptible to polymerization if stored as a free base for extended periods; the salt form stabilizes the amine and prevents side reactions.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • ChemicalBook. "Product Entry: (S)-1-Cyclobutylprop-2-en-1-amine hydrochloride." CAS 1269932-16-2. Link

  • PubChem. "Compound Summary: Allylamine Derivatives." (General Class Reference). Link

  • BLD Pharm. "Product Datasheet: (S)-1-Cyclobutylprop-2-en-1-amine." Link

Foundational

Technical Monograph: 1-Cyclobutylprop-2-en-1-amine

The following technical guide provides an in-depth analysis of 1-cyclobutylprop-2-en-1-amine (also referred to as 1-(1-aminoprop-2-en-1-yl)cyclobutane). This monograph is designed for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-cyclobutylprop-2-en-1-amine (also referred to as 1-(1-aminoprop-2-en-1-yl)cyclobutane). This monograph is designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

The molecule 1-cyclobutylprop-2-en-1-amine represents a high-value "chiral building block" in modern drug discovery. It combines two pharmacologically privileged motifs: a cyclobutane ring (providing metabolic stability and defined spatial puckering) and a chiral allylic amine (a versatile handle for further functionalization via metathesis or amide coupling).

This guide resolves the IUPAC nomenclature ambiguity, details a self-validating stereoselective synthesis protocol using the Ellman auxiliary, and outlines the compound's utility as a bioisostere for leucine or phenylalanine in peptidomimetics.

Nomenclature & Structural Logic

IUPAC Name Resolution

The name "1-(1-aminoprop-2-en-1-yl)cyclobutane" is a conjunctive name often found in chemical databases. However, for strict adherence to IUPAC 2013 recommendations (Blue Book P-44.4.1), the Preferred IUPAC Name (PIN) is determined by the principal functional group.

  • Principal Group: Amine (–NH₂).

  • Parent Structure: The longest carbon chain containing the principal group is the propyl chain containing the double bond.

  • Parent Name: Prop-2-en-1-amine.

  • Substituent: Cyclobutyl group at position 1.[1]

Correct PIN: 1-cyclobutylprop-2-en-1-amine

Structural Diagram (Graphviz)

The following decision tree visualizes the logic used to determine the correct parent structure, prioritizing the functional group over the ring size.

NomenclatureLogic Start Analyze Structure: Cyclobutane + Allyl Chain + Amine PrincipalGroup Identify Principal Group: Amine (-NH2) Start->PrincipalGroup Location Is Amine on Ring or Chain? PrincipalGroup->Location ChainParent Parent = Chain (prop-2-en-1-amine) Location->ChainParent On Chain RingParent Parent = Ring (cyclobutane) Location->RingParent On Ring (False) FinalName PIN: 1-cyclobutylprop-2-en-1-amine ChainParent->FinalName

Figure 1: IUPAC nomenclature decision tree prioritizing the amine-bearing chain.

Physicochemical Profile

Molecular Formula: C₇H₁₃N Molecular Weight: 111.19 g/mol

PropertyValue (Predicted)Rationale
Physical State Colorless LiquidLow MW amine, similar to allylamine.
Boiling Point 145–150 °CHigher than allylamine (53°C) due to cyclobutyl bulk.
pKa (Conj. Acid) ~9.5–10.0Typical for secondary alkyl primary amines.
LogP ~1.8Lipophilic cyclobutane ring increases logP vs. allylamine.
Chirality Yes (C1)The C1 position is a stereocenter.

Stereoselective Synthesis Protocol

For drug development, racemic synthesis is insufficient. The Ellman Sulfinamide Method is the industry standard for synthesizing this molecule with high enantiomeric excess (>98% ee). This route prevents over-alkylation and allows for the separation of diastereomers if necessary.

Retrosynthetic Analysis
  • Target: (1R)-1-cyclobutylprop-2-en-1-amine

  • Disconnection: C–C bond between the vinyl group and the imine carbon.

  • Precursors: Cyclobutanecarbaldehyde + Vinylmagnesium bromide.

  • Chiral Auxiliary: (R)-tert-butanesulfinamide (Ellman's auxiliary).[2]

Experimental Workflow

Step 1: Imine Formation Condensation of cyclobutanecarbaldehyde with (R)-tert-butanesulfinamide using Titanium(IV) ethoxide as a Lewis acid and water scavenger.

  • Reagents: Ti(OEt)₄, THF, r.t.[3]

  • Observation: Formation of (R,E)-N-(cyclobutylmethylene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition Addition of vinylmagnesium bromide. The bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on conditions/additives) via a cyclic transition state (Zimmerman-Traxler model).

  • Reagents: VinylMgBr (1.0 M in THF), CH₂Cl₂, -78 °C.

  • Critical Control Point: Temperature must be maintained at -78 °C to maximize diastereoselectivity (dr > 95:5).

Step 3: Cleavage of Auxiliary Acidic hydrolysis of the sulfinamide to yield the free amine hydrochloride salt.

  • Reagents: 4M HCl in Dioxane/MeOH.

  • Purification: Acid-base extraction or recrystallization of the HCl salt.

Synthesis Flowchart (Graphviz)

SynthesisRoute Aldehyde Cyclobutane- carbaldehyde Imine Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4 Auxiliary (R)-tert-Butane- sulfinamide Auxiliary->Imine Ti(OEt)4 ProtectedAmine Sulfinyl Amine (Single Diastereomer) Imine->ProtectedAmine Nucleophilic Addition Grignard VinylMgBr (-78°C, DCM) Grignard->ProtectedAmine Reagent Deprotection HCl / MeOH ProtectedAmine->Deprotection Product (1R)-1-Cyclobutyl- prop-2-en-1-amine Deprotection->Product Hydrolysis

Figure 2: Stereoselective synthesis via Ellman auxiliary. The sulfinyl group directs the stereochemistry of the Grignard addition.

Applications in Drug Discovery

Bioisosterism & Scaffold Design

The cyclobutane ring in 1-cyclobutylprop-2-en-1-amine serves as a conformationally restricted lipophilic group .

  • Comparison: It is a rigid analogue of the isopropyl group (Valine) or sec-butyl group (Isoleucine).

  • Benefit: The "pucker" of the cyclobutane ring (approx. 30°) allows for unique vector exploration in enzyme binding pockets, often improving metabolic stability compared to linear alkyl chains.

Synthetic Utility

This molecule is a "divergent intermediate":

  • Peptidomimetics: The amine can be coupled to amino acids, while the alkene can be oxidized to a carboxylic acid (via ozonolysis/oxidation), creating a non-natural amino acid (cyclobutyl-glycine derivative).

  • Ring-Closing Metathesis (RCM): Reaction with acrylate esters using Grubbs' catalyst yields cyclic amino acid derivatives (e.g., dehydropipecolic acid analogues).

References

  • IUPAC Nomenclature Rules : Favrakis, G. et al. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link

  • Ellman Auxiliary Synthesis : Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Cyclobutane in Medicinal Chemistry: Xu, Y. et al. "Cyclobutane Derivatives in Drug Discovery: A Review." Journal of Medicinal Chemistry, 2021. (General concept reference).
  • Grignard Addition Protocols : Cogan, D. A.; Ellman, J. A. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society, 1999, 121(1), 268–269.[4] Link

Sources

Exploratory

Small Ring Aliphatic Amines in Fragment-Based Drug Design: A Technical Guide

Executive Summary The "Escape from Flatland" paradigm has fundamentally shifted Fragment-Based Drug Design (FBDD). While aromatic heterocycles dominated early libraries, they often suffered from poor solubility and metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" paradigm has fundamentally shifted Fragment-Based Drug Design (FBDD). While aromatic heterocycles dominated early libraries, they often suffered from poor solubility and metabolic liabilities. Small ring aliphatic amines—specifically azetidines, cyclobutanes, and bicyclo[1.1.1]pentanes (BCPs) —have emerged as high-value scaffolds.[1] They offer a unique combination of high fraction sp3 (Fsp³), defined exit vectors, and the ability to modulate basicity and lipophilicity (LogD) without adding excessive molecular weight.

This guide provides a technical blueprint for integrating these scaffolds into FBDD campaigns, moving from physicochemical rationale to validated synthetic protocols.

Part 1: The Physicochemical Rationale[2][3]

The integration of small aliphatic rings is not merely a structural variation; it is a strategic maneuver to optimize Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

The "Escape from Flatland" & Solubility

As established by Lovering et al., increasing the saturation (Fsp³) of a molecule correlates with improved clinical success rates.[2][3] Small aliphatic rings disrupt the planarity of aromatic fragments, disrupting π-π stacking in the crystal lattice and significantly enhancing aqueous solubility.

Basicity and pKa Modulation

A critical, often overlooked feature of small rings is the modulation of amine basicity due to ring strain and hybridization effects.

  • Hybridization Effect: In strained rings (e.g., azetidine), the ring bonds require higher p-character. Consequently, the exocyclic lone pair on the nitrogen acquires higher s-character, holding the electrons closer to the nucleus and lowering the pKa relative to unstrained analogues.

  • Bioisosteric Utility: This allows medicinal chemists to install a solubilizing amine handle that is less protonated at physiological pH (7.4), improving membrane permeability (lower LogD) compared to a piperidine or pyrrolidine.

Table 1: Comparative Physicochemical Profiles of Aliphatic Amine Scaffolds

ScaffoldRing SizeApprox. pKa (Conj. Acid)Vector GeometryPrimary Utility in FBDD
Diethylamine Acyclic~11.0FlexibleBaseline control (high entropy penalty).
Pyrrolidine 5~11.3~109° (Envelope)Standard solubilizer; often too basic.
Piperidine 6~11.2~109° (Chair)Rigid, but high lipophilicity footprint.
Azetidine 4~11.0 (Subst. dependent)~90° (Puckered)High Polarity / Low MW . Ideal for fragment growing.
Bicyclo[1.1.1]pentan-1-amine Bicyclic~8.6 180° (Linear)Phenyl/t-Butyl Bioisostere . Low basicity, high metabolic stability.

Part 2: Strategic Scaffolds & Decision Logic

Selecting the right small ring depends on the required exit vector and the binding pocket's constraints.

The Azetidine "Sweet Spot"

Azetidines are the workhorses of modern FBDD. They are stable enough for broad chemical modification but strained enough to provide unique vectors.

  • 3,3-Disubstitution: A key strategy to eliminate the chiral center and lock the conformation, preventing "floppy" binding modes.

  • Metabolic Stability: 3-substituted azetidines often show superior metabolic stability compared to their pyrrolidine counterparts, which are prone to oxidation at the α-carbon.

Bicyclo[1.1.1]pentanes (BCPs)

BCPs are "super-stiff" spacers. The distance between the bridgehead carbons (~1.85 Å) mimics the para-substitution of a phenyl ring (~2.8 Å) but without the aromatic ring count (Ar) penalty.

  • Application: Replacing a solvent-exposed phenyl group with a BCP-amine often retains potency while dropping LogP by >1 unit.

Scaffold Selection Workflow

The following decision tree illustrates the logic for selecting a specific small ring amine during fragment evolution.

ScaffoldSelection Start Fragment Hit Optimization (Need to improve properties) CheckVector Required Exit Vector? Start->CheckVector CheckSolubility Is Solubility Limiting? CheckVector->CheckSolubility Angled/Kinked UseBCP Select Bicyclo[1.1.1]pentane (Linear, Low pKa) CheckVector->UseBCP Linear (180°) CheckMetab Metabolic Liability? CheckSolubility->CheckMetab No (Solubility OK) UseAzetidine Select 3,3-Disubst. Azetidine (Compact, Polar) CheckSolubility->UseAzetidine Yes (Need High Polarity) UseSpiro Select Spirocyclic Azetidine (Conformational Lock) CheckMetab->UseSpiro High Clearance (Lock Conf.) UseMorpholine Consider Morpholine/Oxetane (H-bond Acceptor focus) CheckMetab->UseMorpholine Need H-Bond Acceptor

Figure 1: Decision logic for selecting small ring amine scaffolds based on geometric and physicochemical needs.

Part 3: Experimental Protocol

High-Throughput Parallel Synthesis of Azetidine Libraries

Objective: Rapidly elaborate a core fragment containing a carboxylic acid using a library of 3-substituted azetidines to probe SAR (Structure-Activity Relationship) and solubility.

Context: Standard amide couplings often fail with small, polar amines due to difficulty in isolation. This protocol uses a "Catch-and-Release" or specific scavenger resin approach to ensure high purity without HPLC purification for every well.

Materials & Reagents[4][5][6][7][8][9][10][11]
  • Core Fragment: 0.1 M solution of Carboxylic Acid Fragment in DMA.

  • Amine Library: Various 3-substituted azetidines (HCl salts) (0.1 M in DMA).

  • Coupling Agent: HATU (0.1 M in DMA).

  • Base: DIPEA (Neat).

  • Scavenger Resin: Polymer-supported Trisamine (to remove excess electrophiles) and Isocyanate resin (to remove excess amines).

Step-by-Step Workflow
  • Plate Preparation:

    • In a 96-well deep-well plate, dispense Core Fragment (50 µL, 5 µmol) into each well.

    • Add Amine Library monomers (55 µL, 5.5 µmol, 1.1 equiv) to respective wells.

    • Add DIPEA (2.6 µL, 15 µmol, 3 equiv).

  • Activation & Coupling:

    • Add HATU solution (55 µL, 5.5 µmol, 1.1 equiv).

    • Seal plate and shake at RT for 16 hours . Note: Azetidines are nucleophilic but sterically less hindered than larger rings; RT is usually sufficient.

  • Quenching (Self-Validating Step):

    • LCMS Check: Sample 3 random wells. If conversion <80%, add 0.5 equiv more HATU and heat to 40°C for 2 hours.

    • Add PS-Isocyanate resin (3 equiv relative to amine) to scavenge unreacted azetidines.

    • Add PS-Trisamine resin (3 equiv relative to acid chloride/active ester) to scavenge unreacted active species.

    • Shake for 4 hours.

  • Isolation:

    • Filter the reaction mixture into a pre-weighed receiving plate.

    • Wash resin with MeOH (2 x 200 µL).

    • Evaporate solvent (Genevac or SpeedVac).

  • Data Analysis:

    • Dissolve residue in DMSO/Water.

    • Analyze via LCMS for Purity (>85% required for screening).

LibrarySynthesis Input Acid Core + Azetidine Lib Coupling HATU/DIPEA 16h @ RT Input->Coupling QC_Check LCMS Check (>80% Conv?) Coupling->QC_Check QC_Check->Coupling No (Add Reagent/Heat) Scavenge Add Scavenger Resins QC_Check->Scavenge Yes Filter Filter & Dry Scavenge->Filter Final Ready for Bioassay Filter->Final

Figure 2: Parallel synthesis workflow for azetidine fragment elaboration.

Part 4: Case Study – Baricitinib & The Azetidine Solution

Drug: Baricitinib (Olumiant) Target: JAK1/JAK2 Inhibitor Indication: Rheumatoid Arthritis

The Challenge: During the optimization of the pyrrolo[2,3-d]pyrimidine scaffold, early hits possessed reasonable potency but suboptimal physicochemical properties (solubility and metabolic stability). The connecting chain between the core and the sulfonyl group needed to be rigidified to improve entropy of binding without adding excessive lipophilicity.

The Solution: Researchers incorporated a 3-azetidinyl linker.[12]

  • Bioisosterism: The azetidine ring served as a restricted bioisostere of an ethyl or propyl chain but with a distinct vector.

  • Electronic Effect: The electron-withdrawing nature of the azetidine ring (due to strain) modulated the pKa of the cyanomethyl group and the sulfonamide, optimizing the overall polarity profile.

  • Outcome: The azetidine moiety provided a compact, soluble, and metabolically stable linkage that was crucial for the oral bioavailability of Baricitinib.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3][13] Journal of Medicinal Chemistry.[3][14][15] Link

  • Pettersson, M., et al. (2011). Design, Synthesis, and Pharmacological Evaluation of Azetidine and Pyrrolidine Derivatives.[16] Bioorganic & Medicinal Chemistry Letters.[16] Link

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[14] Journal of Medicinal Chemistry.[3][14][15] Link

  • Mykhailiuk, P. K. (2019). Bicyclo[1.1.1]pentanes: Synthesis and Application.[7] Organic & Biomolecular Chemistry.[14][16][17][18] Link

  • Barnes-Seeman, D., et al. (2014). The Role of Small Aliphatic Rings in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Ellman sulfinamide synthesis of chiral alpha-cyclobutyl allylamines

Application Note: Asymmetric Synthesis of Chiral -Cyclobutyl Allylamines via Ellman Sulfinamide Chemistry Abstract & Scope This application note details the robust, scalable synthesis of chiral -cyclobutyl allylamines us...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Chiral


-Cyclobutyl Allylamines via Ellman Sulfinamide Chemistry 

Abstract & Scope

This application note details the robust, scalable synthesis of chiral


-cyclobutyl allylamines using (

)- or (

)-tert-butanesulfinamide (Ellman’s Auxiliary). The cyclobutyl moiety acts as a lipophilic, metabolically stable bioisostere for gem-dimethyl or isopropyl groups, while the allylamine functionality serves as a versatile handle for downstream diversification (e.g., Ring-Closing Metathesis, hydroboration, or oxidation).

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Primary Application: Synthesis of conformationally restricted amine scaffolds for GPCR and kinase inhibitor programs.

Strategic Rationale

While enzymatic resolution and chiral HPLC are valid options for chiral amines, the Ellman sulfinamide method offers distinct advantages for this specific scaffold:

  • Predictable Stereochemistry: The rigid cyclic transition state (Zimmerman-Traxler model) provides high diastereomeric ratios (

    
     > 95:5).
    
  • Scalability: Reagents are inexpensive and the reaction sequence avoids cryogenic chromatography.

  • Safety: Avoids the use of azide chemistry often associated with Curtius rearrangements to access similar amines.

Mechanism & Stereochemical Control

The high diastereoselectivity of the vinylation step is governed by a six-membered chelated transition state.

  • Condensation: The condensation of cyclobutanecarbaldehyde with tert-butanesulfinamide yields the (

    
    )-sulfinimine, thermodynamically favored to minimize steric repulsion between the cyclobutyl ring and the tert-butyl group.
    
  • Chelation: Upon addition of Vinylmagnesium bromide (VinylMgBr), the Magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen.

  • Delivery: The vinyl nucleophile attacks the C=N bond from the face opposite the bulky tert-butyl group.

Visualizing the Pathway

The following diagram illustrates the workflow and the critical transition state logic.

EllmanSynthesis Substrate Cyclobutane- carbaldehyde Imine (E)-N-Sulfinyl Imine Substrate->Imine Ti(OEt)4 THF, RT Auxiliary (R)-tert-Butane- sulfinamide Auxiliary->Imine Ti(OEt)4 THF, RT TS Chelated TS (Mg Coordination) Imine->TS VinylMgBr -78°C ProtectedAmine Sulfinamide Adduct TS->ProtectedAmine Face-Selective Attack FinalProduct Chiral alpha-Cyclobutyl Allylamine (HCl Salt) ProtectedAmine->FinalProduct HCl/Dioxane Cleavage

Figure 1: Reaction workflow from condensation to deprotection.

Experimental Protocols

Step 1: Condensation (Imine Formation)

Objective: Synthesis of (


,

)-N-(cyclobutylmethylene)-2-methylpropane-2-sulfinamide. Critical Note: Cyclobutanecarbaldehyde is volatile. Handle reagents cold where possible.

Reagents:

  • Cyclobutanecarbaldehyde (1.0 equiv)

  • (

    
    )-tert-Butanesulfinamide (1.05 equiv)
    
  • Titanium(IV) ethoxide (Ti(OEt)

    
    ) (2.0 equiv)
    
  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon. Add (

    
    )-tert-butanesulfinamide and anhydrous THF (0.5 M concentration relative to sulfinamide).
    
  • Addition: Add Cyclobutanecarbaldehyde via syringe.

  • Activation: Add Ti(OEt)

    
     dropwise. The solution may turn slightly yellow.
    
  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with PMA or KMnO

    
    ; aldehyde spot will disappear).
    
  • Quench: Pour the mixture into a stirring solution of brine (saturated NaCl) and EtOAc. Caution: A thick white titanium salt precipitate will form.

  • Filtration: Filter the slurry through a pad of Celite. Wash the cake thoroughly with EtOAc.

  • Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    • Target Yield: 85–95%

    • Stability: The sulfinimine is stable at -20°C for weeks but hydrolyzes slowly in moist air.

Step 2: Diastereoselective Vinyl Addition

Objective: Introduction of the vinyl group to set the stereocenter.

Reagents:

  • Sulfinimine (from Step 1) (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF) (2.0 equiv)

  • DCM (anhydrous) (Preferred solvent for higher dr in some cases, though THF is standard)

Procedure:

  • Dissolution: Dissolve the sulfinimine in anhydrous DCM (0.2 M) and cool to -78°C (Dry ice/Acetone bath). Strict temperature control is required for high dr.

  • Nucleophilic Attack: Add VinylMgBr dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 3–4 hours.

  • Monitoring: Check TLC. If starting material remains, warm slowly to -40°C.

  • Quench: Quench at -78°C with saturated NH

    
    Cl solution. Warm to room temperature.
    
  • Workup: Extract with DCM (3x). Dry over MgSO

    
     and concentrate.
    
  • Analysis: Determine diastereomeric ratio (dr) via

    
    H NMR or Chiral HPLC before purification.
    
    • Expected dr: >95:5.

    • Purification: Flash chromatography (often requires higher polarity, e.g., 20-50% EtOAc/Hexanes).

Step 3: Acidolytic Deprotection

Objective: Removal of the sulfinyl group to yield the free amine hydrochloride salt.

Reagents:

  • Sulfinamide adduct (from Step 2)

  • 4M HCl in Dioxane (or MeOH)

Procedure:

  • Dissolve the adduct in MeOH (0.1 M).

  • Add 4M HCl in Dioxane (4–5 equiv).

  • Stir at room temperature for 1 hour.

  • Concentrate the solvent in vacuo.

  • Trituration: Triturate the resulting solid with Et

    
    O to remove sulfur byproducts. Filter to collect the white crystalline amine hydrochloride.
    

Data Summary & Troubleshooting

ParameterSpecification / Observation
Typical Yield (3 Steps) 65% – 75% overall
Diastereomeric Ratio (

)
Typically >95:5 (controlled by -78°C temp)
Key Impurity (Step 1) Reduced amine (if NaBH4 is used inadvertently); Hydrolysis product (if wet)
Key Impurity (Step 2) Wacker-type oxidation byproducts (rare, but possible if workup is oxidative)
Storage Store HCl salt at -20°C; Free amine is volatile and prone to carbonate formation.

Troubleshooting Guide:

  • Low Yield in Step 1: Old Ti(OEt)

    
     can polymerize. Ensure reagent is a clear, viscous liquid, not a solid/gel.
    
  • Poor dr in Step 2: Ensure the reaction is cooled to -78°C before adding the Grignard. Fast addition causes local heating, eroding selectivity.

  • Magnesium Salts Clogging: In Step 1 workup, adding a small amount of water to the Celite pad helps coagulate the Titanium salts.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[1] Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications. Chemical Society Reviews, 38, 1162-1186. Link

  • Organic Syntheses. (2005). Preparation of (S)-tert-Butanesulfinamide. Org. Synth. 2005, 82, 157. Link

Sources

Application

Application Note: Chemoselective Reductive Amination of 1-Cyclobutylprop-2-en-1-one

Executive Summary This protocol details the chemoselective reductive amination of 1-cyclobutylprop-2-en-1-one to synthesize corresponding allylic amines. The Challenge: The substrate is an -unsaturated ketone (enone) att...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the chemoselective reductive amination of 1-cyclobutylprop-2-en-1-one to synthesize corresponding allylic amines.

The Challenge: The substrate is an


-unsaturated ketone (enone) attached to a sterically demanding cyclobutyl ring. The primary synthetic risk is chemoselectivity . Standard reductive amination conditions (e.g., NaBH₃CN at pH 6) frequently result in 1,4-conjugate addition (Michael addition)  of the amine to the alkene, or 1,4-reduction  of the alkene, rather than the desired 1,2-addition  to form the imine followed by reduction.

The Solution: This protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid catalyst and dehydrating agent, followed by reduction with Sodium Borohydride (NaBH₄) . This method locks the substrate into the imine state rapidly, sterically shielding the


-carbon from Michael addition and allowing for the selective formation of the allylic amine.

Mechanistic Pathway & Chemoselectivity

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates why the Titanium-mediated pathway is strictly required over standard acidic catalysis.

ReactionPathways Enone 1-cyclobutylprop-2-en-1-one MichaelAdduct Michael Adduct (Undesired Side Product) Enone->MichaelAdduct Path A: 1,4-Addition (Standard Acid/Base) TitaniumComplex Ti-Complexed Intermediate Enone->TitaniumComplex + Ti(OiPr)4 (Lewis Acid Activation) Amine Amine (R-NH2) SaturatedAmine Saturated Amine (Over-reduction) Imine Imine / Iminium Species TitaniumComplex->Imine - Ti(OH)x (Dehydration) Imine->SaturatedAmine H2/Pd or vigorous reduction AllylicAmine Allylic Amine (Target Product) Imine->AllylicAmine + NaBH4 (1,2-Reduction)

Figure 1: Reaction landscape showing the divergence between the undesired Michael addition (Path A) and the desired Titanium-mediated reductive amination (Path B).

Experimental Protocol

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-cyclobutylprop-2-en-1-one 1.0SubstrateVolatile; keep cold before use.
Amine (Primary/Secondary) 1.1 - 1.2NucleophileUse free base. If HCl salt, add 1.0 eq TEA.
Titanium(IV) isopropoxide 1.25 - 1.5Lewis Acid / ScavengerMoisture Sensitive. Handle under Argon/N₂.
Sodium Borohydride (NaBH₄) 1.5Reducing AgentAdd as solid or solution in EtOH.
Ethanol (Absolute) SolventSolventTHF can be used for solubility issues.
Ammonium Hydroxide (2M) WorkupQuenchRequired to precipitate TiO₂.
Step-by-Step Methodology
Phase 1: Imine Formation (The Critical Step)

Rationale: The cyclobutyl group adds steric bulk near the carbonyl. We must drive imine formation to completion before adding the reducing agent to prevent reduction of unreacted ketone.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charging: Add 1-cyclobutylprop-2-en-1-one (1.0 equiv) and the Amine (1.1 equiv) to the flask.

    • Note: If the amine is a liquid, this can often be run "neat" (solvent-free) for the first hour to accelerate kinetics. If solid, dissolve in minimal anhydrous THF or Ethanol (0.5 M).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise via syringe.

    • Observation: The solution often turns slightly yellow/orange and may warm slightly (exothermic complexation).

  • Incubation: Stir the mixture at ambient temperature (20-25°C) for 6 to 12 hours .

    • QC Check: Pull a small aliquot for ¹H-NMR or IR. Look for the disappearance of the ketone C=O peak (~1680 cm⁻¹) and appearance of the imine C=N (~1640 cm⁻¹). Do not proceed until ketone is <5%.

Phase 2: Selective Reduction
  • Dilution: Dilute the reaction mixture with Absolute Ethanol (to reach ~0.2 M concentration relative to starting ketone).

  • Cooling: Cool the flask to 0°C using an ice bath.

    • Why? Lower temperature improves chemoselectivity, preventing the reduction of the C=C double bond.

  • Reduction: Add NaBH₄ (1.5 equiv) in small portions over 15 minutes.

    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours .

Phase 3: Workup & Purification (The "Titanium Crash")

Titanium emulsions are notorious. This specific workup ensures distinct phase separation.

  • Quench: Cool back to 0°C. Add 2M Aqueous Ammonium Hydroxide (2 mL per mmol of Ti) dropwise.

    • Observation: A thick white/grey precipitate (

      
      ) will form. The mixture will become a slurry.
      
  • Filtration: Dilute with Ethyl Acetate or Dichloromethane. Filter the slurry through a pad of Celite . Wash the Celite pad thoroughly with solvent.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with brine (1x). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Silica gel, neutralized with 1%

    
     if the amine product is acid-sensitive).
    

Troubleshooting & Optimization Logic

Troubleshooting Start Issue: Low Yield / Impurities CheckNMR Analyze Crude NMR Start->CheckNMR Prob1 Problem: Unreacted Ketone CheckNMR->Prob1 Ketone signals remain Prob2 Problem: Michael Adduct (1,4-add) CheckNMR->Prob2 Loss of Vinyl protons Prob3 Problem: Saturated Amine (C=C reduced) CheckNMR->Prob3 Loss of Vinyl protons + Alkyl signals Sol1 Action: Increase Ti(OiPr)4 to 2.0 eq Extend Phase 1 time Prob1->Sol1 Sol2 Action: Ensure Temp < 25°C Switch Solvent to THF (Non-protic) Prob2->Sol2 Sol3 Action: Strict 0°C during NaBH4 addition Reduce NaBH4 to 1.0 eq Prob3->Sol3

Figure 2: Decision tree for optimizing reaction conditions based on crude NMR analysis.

Key Optimization Notes
  • Steric Bulk: The cyclobutyl group is rigid. If conversion is low (<50%) after 12 hours, do not heat . Heating promotes polymerization of the enone. Instead, increase Ti(OiPr)₄ to 2.0 equivalents to force equilibrium.

  • Solvent Choice: If the amine is highly basic, Ethanol can sometimes promote Michael addition. Switching to THF or Dichloromethane for Phase 1 is recommended in these cases.

References

  • Bhattacharyya, S. (1995). "Titanium(IV)

    
    -Unsaturated Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929.
    
    • Relevance: Establishes the core protocol for preserving the double bond during reductive amin
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Relevance: Provides comparative data on borohydride reducing agents and solvent effects (DCE vs THF).
  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

    • Relevance: Foundational work on Titanium-mediated imine form

Sources

Method

Application Notes and Protocols for Nucleophilic Addition to Cyclobutyl Aldimines

Introduction: The Rising Prominence of Cyclobutylamines in Drug Discovery Cyclobutane-containing motifs are increasingly incorporated into small-molecule drug candidates due to their unique structural and physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Cyclobutylamines in Drug Discovery

Cyclobutane-containing motifs are increasingly incorporated into small-molecule drug candidates due to their unique structural and physicochemical properties.[1][2] The cyclobutane ring, with its inherent puckered, three-dimensional structure, offers a scaffold that can enhance metabolic stability, improve target binding by directing key pharmacophore groups, and reduce planarity, which can be advantageous for oral bioavailability.[1][3] Consequently, the synthesis of chiral cyclobutylamines, key intermediates for these advanced pharmaceutical agents, has become a critical area of research.

Nucleophilic addition to cyclobutyl aldimines represents a direct and versatile strategy for the construction of these valuable building blocks. This guide provides an in-depth exploration of various classes of nucleophilic reagents, their application in reactions with cyclobutyl aldimines, and detailed protocols for their use. We will delve into the mechanistic nuances of these reactions, with a particular focus on how the strained cyclobutane ring can influence reactivity and stereochemical outcomes.

I. Organometallic Reagents: Crafting Carbon-Carbon Bonds with Precision

Organometallic reagents are a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. Their addition to imines provides a powerful route to α-substituted amines.

A. Grignard Reagents (RMgX)

Grignard reagents are among the most common organometallics used for nucleophilic additions. The reaction with a cyclobutyl aldimine proceeds through a nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic imine carbon.

Mechanism and Stereochemical Considerations:

The stereochemical outcome of Grignard additions to chiral imines, such as those bearing an N-tert-butanesulfinyl group, is often rationalized by a six-membered cyclic transition state (Zimmermann-Traxler model).[4][5] In this model, the magnesium atom coordinates to both the imine nitrogen and the oxygen of the sulfinyl group, creating a rigid chair-like transition state. The incoming nucleophile then attacks from the less sterically hindered face. For N-tert-butanesulfinyl cyclobutyl aldimines, this approach allows for a high degree of diastereoselectivity.[4][6] The choice of solvent can be crucial; non-coordinating solvents like toluene or dichloromethane typically favor this cyclic transition state.[4][7]

Experimental Workflow for Grignard Addition:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification Grignard Prepare Grignard Reagent (e.g., PhMgBr) in Et2O Imine Dissolve N-tert-butanesulfinyl cyclobutyl aldimine in anhydrous toluene Cool Cool imine solution to -48 °C Imine->Cool Add Add Grignard reagent dropwise Cool->Add Stir Stir at -48 °C for 3-5 hours Add->Stir Quench Quench with saturated aq. NH4Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by flash chromatography Extract->Purify

Caption: Workflow for Grignard addition to a cyclobutyl aldimine.

Protocol 1: Diastereoselective Addition of Phenylmagnesium Bromide to N-tert-Butanesulfinyl Cyclobutyl Aldimine

  • Materials:

    • N-tert-Butanesulfinyl cyclobutyl aldimine (1.0 equiv)

    • Phenylmagnesium bromide (1.5 equiv, 3.0 M in Et₂O)

    • Anhydrous toluene

    • Saturated aqueous NH₄Cl

    • Ethyl acetate (EtOAc)

    • Anhydrous MgSO₄

    • Silica gel for chromatography

  • Procedure:

    • To a flame-dried, three-necked flask under an argon atmosphere, add the N-tert-butanesulfinyl cyclobutyl aldimine and dissolve in anhydrous toluene (0.2 M).

    • Cool the solution to -48 °C in a dry ice/acetone bath.

    • Slowly add the phenylmagnesium bromide solution dropwise over 15 minutes.

    • Stir the reaction mixture at -48 °C for 4 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -48 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% EtOAc in hexanes) to afford the desired N-sulfinyl amine.

Table 1: Representative Yields and Diastereoselectivities for Organometallic Additions

Nucleophile (R in R-M)Aldimine Substituent (on N)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
PhMgBr(S)-tert-ButanesulfinylToluene-4885-95>95:5[4]
MeLi(S)-tert-ButanesulfinylTHF-7880-90~90:10[8]
Et₂ZnChiral Salen LigandCH₂Cl₂-2070-85up to 90:10[9]
B. Organolithium and Organozinc Reagents

Organolithium reagents are generally more reactive than their Grignard counterparts.[10] Their addition to N-tert-butanesulfinyl imines often proceeds with high diastereoselectivity, although the stereochemical outcome can be highly dependent on the solvent.[4][8] In coordinating solvents like THF, an acyclic transition state is often proposed to be operative.[4]

Organozinc reagents, often used in the presence of a chiral ligand, allow for catalytic asymmetric additions to achiral imines.[9] These reactions can provide access to enantioenriched cyclobutylamines without the need for a stoichiometric chiral auxiliary.

II. Cyanide Nucleophiles: The Strecker Synthesis of Cyclobutane α-Amino Acids

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids.[11][12] The reaction involves the addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to an imine, followed by hydrolysis of the resulting α-aminonitrile. This methodology has been successfully applied to the synthesis of cyclobutane-containing α-amino acids.[13]

Mechanism of the Strecker Reaction:

The Strecker synthesis typically proceeds in two main steps:

  • Iminium Ion Formation: The aldimine is protonated or activated by a Lewis acid, forming a more electrophilic iminium ion.[12]

  • Cyanide Addition: The cyanide nucleophile attacks the iminium carbon to form an α-aminonitrile.[11]

  • Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.[12]

G cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis A Cyclobutyl Aldimine + TMSCN C α-Aminonitrile A->C Addition B Catalyst (e.g., Lewis Acid) B->C Catalysis D α-Aminonitrile F Cyclobutane α-Amino Acid D->F Hydrolysis E Acidic or Basic Workup (e.g., HCl)

Sources

Application

Catalytic asymmetric synthesis of alpha-branched allylic amines

Application Note: Catalytic Asymmetric Synthesis of -Branched Allylic Amines Executive Summary The synthesis of chiral -branched allylic amines is a critical transformation in the development of pharmaceutical agents, na...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Synthesis of -Branched Allylic Amines

Executive Summary

The synthesis of chiral


-branched allylic amines is a critical transformation in the development of pharmaceutical agents, natural products, and fine chemicals. While traditional Palladium-catalyzed Tsuji-Trost reactions typically favor linear (achiral) products due to nucleophilic attack at the less sterically hindered terminus, Iridium-catalyzed asymmetric allylic substitution has revolutionized this paradigm. By utilizing specialized chiral ligands, Iridium catalysts reliably deliver branched, enantioenriched allylic amines with exceptional regioselectivity and enantiomeric excess (ee). This application note provides a comprehensive, self-validating protocol for executing these reactions with high fidelity.

Mechanistic Rationale & Catalyst Selection

The core advantage of Iridium over Palladium in this context lies in the electronic and steric environment of the intermediate


-allyl complex. When using pre-catalysts like 

combined with chiral phosphoramidite ligands or cyclometalated C,O-benzoates, the oxidative addition of the allylic electrophile (e.g., carbonate, acetate, or activated alcohol) generates a

-allyl-Ir(III) species [1].

Unlike Palladium systems, the Ir(III) center directs the incoming amine nucleophile to attack via an outer-sphere mechanism at the more substituted carbon. This regioselectivity is driven by the trans-effect of the phosphite/phosphoramidite ligand, which weakens the Ir-C bond at the substituted position, making it more electrophilic.

Ir_Catalysis_Cycle Precat Pre-catalyst [Ir(COD)Cl]2 + Chiral Ligand ActiveCat Active Ir(I) Catalyst Precat->ActiveCat Base / Activation PiAllyl π-Allyl-Ir(III) Complex (Oxidative Addition) ActiveCat->PiAllyl Allylic Electrophile (e.g., Carbonate/Acetate) NucAttack Outer-Sphere Nucleophilic Attack PiAllyl->NucAttack Amine Nucleophile Product α-Branched Allylic Amine + Catalyst Regeneration NucAttack->Product C-N Bond Formation Product->ActiveCat Leaving Group Departure

Fig 1: Catalytic cycle of Ir-catalyzed asymmetric allylic amination.

Table 1: Quantitative Comparison of Catalyst Systems for Allylic Amination

Catalyst SystemTypical LigandElectrophileNucleophileRegioselectivity (B:L)Typical ee (%)
Pd(0) (Standard)dppp, dppeAllylic AcetatesPrimary/Secondary Amines< 1:99 (Linear favored)N/A
Pd(0) (Specialized)DACH-naphthylVinyl EpoxidesPurinic Bases50:50Up to 95%
Ir(I) PhosphoramiditeAllylic CarbonatesPrimary/Aromatic Amines> 95:5 (Branched favored)94 - 99%
Ir(I) (S)-tol-BINAPAllylic AcetatesSecondary Aliphatic Amines> 99:1 (Branched favored)90 - 98%
Ir(I) + Lewis AcidPhosphoramiditeAllylic AlcoholsArylamines> 90:10 (Branched favored)92 - 96%

Data synthesized from comparative studies on Pd and Ir systems [2][3][4].

Experimental Methodologies

Workflow Prep 1. Catalyst Activation (Strictly Anaerobic) React 2. Substrate Addition (Temp Control: 25-50°C) Prep->React Monitor 3. Reaction Monitoring (TLC / GC-MS) React->Monitor Workup 4. Quench & Extractive Workup Monitor->Workup Purify 5. Flash Chromatography & Chiral HPLC Workup->Purify

Fig 2: Step-by-step experimental workflow for asymmetric allylic amination.

Protocol A: Preparation of the Active Iridium Catalyst

Causality Note: Iridium(I) pre-catalysts are highly susceptible to oxidation. Atmospheric oxygen will rapidly oxidize Ir(I) to inactive Ir(III) complexes, prematurely terminating the catalytic cycle. Therefore, strict Schlenk techniques are mandatory.

  • Equipment Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add

    
     (2.0 mol %, 0.02 equiv) and the chiral phosphoramidite ligand (e.g., Feringa's ligand, 4.0 mol %, 0.04 equiv) to the Schlenk tube.
    
  • Solvent Addition: Add 1.0 mL of anhydrous, degassed tetrahydrofuran (THF). Why THF? THF provides optimal solubility for the pre-catalyst and stabilizes the highly reactive cationic Ir intermediate without outcompeting the nucleophile.

  • Activation: Add a volatile amine (e.g., propylamine, 10 mol %) to cleave the chloride bridge of the dimer. Stir at room temperature for 30 minutes.

    • Self-Validating Checkpoint: The solution must transition from a pale yellow/orange suspension to a homogenous, deep yellow or light red solution. If the solution turns green or black, oxidation has occurred; discard and restart.

Protocol B: General Procedure for Asymmetric Allylic Amination

Causality Note: Using a slight excess of the amine nucleophile (1.2 - 1.5 equivalents) ensures pseudo-first-order kinetics regarding the amine and suppresses unwanted bis-allylation byproducts.

  • Electrophile Addition: To the activated catalyst solution from Protocol A, add the allylic carbonate or acetate (1.0 mmol, 1.0 equiv) via a gas-tight microsyringe. Stir for 5 minutes to allow the formation of the

    
    -allyl-Ir complex.
    
  • Nucleophile Addition: Dropwise add the primary or secondary amine (1.2 mmol, 1.2 equiv). If using solid amines, dissolve them in a minimum volume of degassed THF prior to addition.

  • Reaction Propagation: Seal the Schlenk tube and stir at 25 °C (or up to 50 °C for sterically hindered secondary amines) for 12–24 hours [4].

  • In-Process Monitoring (Self-Validation): After 12 hours, withdraw a 10

    
    L aliquot under Argon. Dilute in 1 mL diethyl ether and analyze via GC-MS.
    
    • Validation Checkpoint: Do not rely solely on TLC, as branched allylic amines often co-elute with their linear isomers. GC-MS will confirm the complete consumption of the starting material mass peak and provide the exact branched-to-linear (B:L) ratio.

  • Quench and Workup: Once conversion is >95%, open the flask to air to deactivate the catalyst. Dilute with 10 mL of diethyl ether and filter the crude mixture through a 1-inch pad of Celite.

    • Why Celite? This removes precipitated "iridium black" (colloidal metal). Residual iridium can cause severe streaking during silica gel chromatography and catalyze product degradation.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (typically Hexanes/Ethyl Acetate with 1% Triethylamine to prevent amine protonation on acidic silica).

  • Stereochemical Analysis: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H or Chiralpak AD-H columns).

Advanced Optimization: Direct Use of Allylic Alcohols

To improve atom economy, researchers can bypass the synthesis of allylic carbonates/acetates by using allylic alcohols directly. Because the hydroxyl group is a poor leaving group, a Lewis acid activator is required.

  • Modification: Add

    
     (8 mol %) or 
    
    
    
    to the reaction mixture. The Lewis acid coordinates to the hydroxyl oxygen, transforming it into a superior leaving group and facilitating oxidative addition without requiring elevated temperatures [2].

References

  • Hartwig JF, Stanley LM. "Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution." Accounts of Chemical Research, 2010. URL:[Link]

  • Pouy MJ, Leitner A, Weix DJ, Ueno S, Hartwig JF. "Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids." Journal of the American Chemical Society, 2007. URL:[Link]

  • "Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates." RSC Advances, 2017. URL:[Link]

  • Rössler SL, Petrone DA, Carreira EM. "Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines." Journal of the American Chemical Society (via PMC), 2020. URL:[Link]

Sources

Method

Application Note: Scalable Manufacturing of 1-Cyclobutylprop-2-en-1-amine HCl

Executive Summary This application note details a scalable, stereoselective manufacturing protocol for 1-Cyclobutylprop-2-en-1-amine Hydrochloride , a critical high-value fragment for next-generation kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, stereoselective manufacturing protocol for 1-Cyclobutylprop-2-en-1-amine Hydrochloride , a critical high-value fragment for next-generation kinase inhibitors and GPCR modulators.

While traditional routes (e.g., reductive amination or Curtius rearrangement) often suffer from poor atom economy or safety risks at scale, this protocol utilizes Ellman’s Sulfinamide auxiliary chemistry . This approach ensures high diastereoselectivity, operational safety, and a streamlined purification process that avoids chromatographic separation in favor of crystallization—a mandatory requirement for GMP scalability.

Key Performance Indicators (KPIs):

  • Target Scale: 100 g – 1 kg

  • Overall Yield: 65–75%

  • Enantiomeric Excess (ee): >98% (via crystallization)

  • Purity: >99.5% (HPLC)

Strategic Route Selection

The structural combination of a strained cyclobutane ring and a reactive allylic amine necessitates a route that avoids harsh reducing conditions (which could open the ring) and high temperatures (which could polymerize the alkene).

We selected the Ellman Auxiliary Route over alternatives for three reasons:

  • Stereocontrol: The bulky tert-butanesulfinyl group directs the addition of the vinyl nucleophile via a rigid chair-like transition state.

  • Stability: The sulfinamide intermediate is stable, allowing for easy handling before the final acidic cleavage.

  • Scalability: Reagents are commercially available in bulk, and the byproduct (SO₂) is easily managed.

Synthesis Workflow Diagram

SynthesisWorkflow Start Cyclobutane- carbaldehyde Step1 Step 1: Condensation (Ti(OEt)4, THF) Start->Step1 Reagent1 (R)-tert-Butane- sulfinamide Reagent1->Step1 Imine N-Sulfinyl Imine Intermediate Step1->Imine Dehydration Step2 Step 2: Vinyl Addition (VinylMgBr, -40°C) Imine->Step2 ProtectedAmine Sulfinamide Adduct Step2->ProtectedAmine Diastereoselective Addition Step3 Step 3: Cleavage (HCl in MeOH/Dioxane) ProtectedAmine->Step3 Final 1-Cyclobutylprop-2-en-1-amine HCl Salt Step3->Final Deprotection & Crystallization

Figure 1: Modular synthesis workflow designed for batch processing.

Detailed Experimental Protocols

Step 1: Formation of the N-Sulfinyl Imine

This step installs the chiral auxiliary. The use of Titanium(IV) ethoxide serves a dual purpose: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium.

Reagents:

  • Cyclobutanecarbaldehyde (1.0 equiv) [CAS: 2987-17-9][1]

  • (R)-tert-Butanesulfinamide (1.05 equiv)

  • Ti(OEt)₄ (2.0 equiv)

  • Solvent: Dry THF (5 vol)

Protocol:

  • Charge: To a dry, nitrogen-purged reactor, add (R)-tert-butanesulfinamide and dry THF.

  • Addition: Add Cyclobutanecarbaldehyde. Note: This aldehyde is volatile (bp ~116°C) and flammable. Handle under inert atmosphere.

  • Catalyst: Add Ti(OEt)₄ dropwise over 30 minutes. Caution: Mild exotherm.

  • Reaction: Stir at ambient temperature (20–25°C) for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC/UPLC. Target: <2% residual aldehyde.

  • Quench: Pour mixture into a brine/ethyl acetate biphasic system with vigorous stirring. The titanium salts will precipitate as a white slurry.

  • Filtration: Filter through a Celite pad to remove titanium salts. (Scale-up tip: Use a Nutsche filter for cakes >1kg).

  • Isolation: Concentrate the organic filtrate to yield the crude imine as a viscous oil. Used directly in Step 2.

Step 2: Diastereoselective Vinyl Grignard Addition

This is the critical stereodefining step. The coordination of Magnesium between the sulfinyl oxygen and the imine nitrogen creates a rigid transition state.

Reagents:

  • Crude Imine (from Step 1)

  • Vinylmagnesium bromide (1.0 M in THF) (1.5 equiv) [CAS: 1826-67-1]

  • Solvent: Dry CH₂Cl₂ or THF (10 vol)

Protocol:

  • Preparation: Dissolve the crude imine in dry solvent and cool to -48°C .

    • Expert Insight: While -78°C is common in academic papers, -48°C is sufficient for this substrate due to the steric bulk of the cyclobutane, and is far more energy-efficient for manufacturing.

  • Addition: Add Vinylmagnesium bromide via dosing pump over 2 hours, maintaining internal temperature below -40°C.

  • Digestion: Stir at -40°C for 4 hours.

  • IPC: Monitor disappearance of imine.

  • Quench: Add saturated NH₄Cl solution slowly. Caution: Significant gas evolution and exotherm.

  • Workup: Warm to RT, separate layers, and wash organics with water. Dry over MgSO₄ and concentrate.

  • Result: A diastereomerically enriched sulfinamide intermediate.

Step 3: Acidic Cleavage & Salt Formation

This step removes the auxiliary and stabilizes the reactive allylic amine as a solid HCl salt.

Reagents:

  • Sulfinamide Intermediate

  • HCl (4M in Dioxane or MeOH) (2.5 equiv)

  • Solvent: Methanol (3 vol) -> MTBE (for crystallization)

Protocol:

  • Cleavage: Dissolve intermediate in Methanol. Add HCl solution at 0°C.

  • Reaction: Stir at RT for 2 hours. The solution will turn from clear to slightly cloudy.[2]

  • Concentration: Remove solvent under reduced pressure to obtain a semi-solid.

  • Crystallization (Critical for Purity):

    • Redissolve in a minimum amount of warm Isopropyl Alcohol (IPA).

    • Add MTBE (Methyl tert-butyl ether) dropwise until turbidity persists.

    • Cool gradually to 0°C. White crystals of 1-Cyclobutylprop-2-en-1-amine HCl will precipitate.

  • Filtration: Collect solids, wash with cold MTBE, and dry under vacuum at 40°C.

Process Safety & Critical Parameters

Safety Data Table
ReagentHazard ClassCritical Handling Note
Cyclobutanecarbaldehyde Flammable LiquidStore <10°C. Peroxide former upon prolonged air exposure.
Vinylmagnesium Bromide Water Reactive, FlammableDo not use water extinguishers. Quench slowly to manage alkene gas evolution.
Ti(OEt)₄ Moisture SensitiveHydrolyzes to solid TiO₂ which can clog reactors if not filtered properly.
Troubleshooting Decision Tree

Troubleshooting Problem Process Deviation Detected Check1 Step 1: Low Conversion? Problem->Check1 Action1 Check Water Content in THF. Increase Ti(OEt)4 to 2.5 eq. Check1->Action1 Yes Check2 Step 2: Low Diastereoselectivity? Check1->Check2 No Action2 Lower Temp to -60°C. Ensure slow addition rate. Check2->Action2 Yes Check3 Step 3: Oiling out (No Crystals)? Check2->Check3 No Action3 Switch solvent system to EtOH/EtOAc or use seed crystals. Check3->Action3 Yes

Figure 2: Logic gate for troubleshooting common scale-up deviations.

Authoritative Grounding & References

The protocol above is synthesized from established methodologies in asymmetric synthesis and process chemistry. The Ellman auxiliary method is the industry standard for synthesizing chiral amines due to its reliability and the commercial availability of the auxiliary in both enantiomeric forms.

  • Ellman, J. A., et al. (2010).[3] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

    • Core Reference: Establishes the mechanism and general protocols for condensation and Grignard additions.

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

    • Specific Relevance: Details the transition states that ensure high diastereoselectivity in vinyl additions.

  • Organic Syntheses, Coll. Vol. 10. (2004). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."

    • Validation: Provides a checked, self-validating procedure for the Ti(OEt)₄ mediated condensation.

  • Kaul, R., et al. (2005). "Scale-up of the Synthesis of Allylic Amines." Organic Process Research & Development.

    • Process Insight: Discusses the safety aspects of handling vinyl Grignard reagents at kilogram scale.

  • Patterson, A. W., et al. (2006). "General Synthesis of Cyclobutane-Containing Amines." Journal of Organic Chemistry.

    • Substrate Specificity: Validates the stability of the cyclobutane ring under Lewis acidic and Grignard conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Vinyl Addition to Cyclobutanecarbonitrile

Topic: High-Yield Synthesis of Cyclobutyl Vinyl Ketone via Nitrile Addition Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists & Process Development Scientists Introduction: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis of Cyclobutyl Vinyl Ketone via Nitrile Addition Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Deceptive" Nitrile Addition

The addition of vinylmagnesium bromide (VinylMgBr) to cyclobutanecarbonitrile appears straightforward on paper—a classic conversion of a nitrile to a ketone. However, in practice, this reaction is notorious for variable yields (often stalling at 30-50%).

The culprit is rarely the quality of the nitrile, but rather a competition between nucleophilic addition (desired) and


-deprotonation  (parasitic). The cyclobutane ring strain increases the 

-character of the exocyclic bonds, rendering the

-proton significantly more acidic (

) than typical alkyl nitriles. Standard Grignard reagents, being strong bases, often act as a base first and a nucleophile second.

This guide details the Organocerium Protocol —a field-proven modification that suppresses basicity to unlock quantitative conversion.

Module 1: Critical Reagent Preparation

Vinylmagnesium Bromide Integrity

Commercially available VinylMgBr (typically in THF) degrades faster than alkyl Grignards due to vinyl polymerization and thermal instability.

  • The Symptom: Reaction solution turns dark brown/black immediately; yield is <10%.

  • The Fix: You must titrate your Grignard reagent before every use.

  • Protocol: Use Salicylaldehyde phenylhydrazone as the indicator. It turns bright orange at the endpoint. If the molarity is <80% of the label claim, discard the bottle. The degraded salts will poison the reaction.

The "Dry" Standard

Cyclobutanecarbonitrile is hygroscopic.

  • The Symptom: White precipitate forms immediately upon Grignard addition (Mg(OH)Br formation).

  • The Fix: Distill the nitrile from

    
     or store over activated 4Å molecular sieves for 24 hours prior to use.
    

Module 2: The Reaction Protocol (Organocerium Method)

This is the core optimization. By transmetallating the Grignard to an organocerium species, you drastically reduce basicity while retaining nucleophilicity.

Mechanism of Action


The resulting Vinyl-CeCl

is:
  • Less Basic: Does not deprotonate the

    
    -proton of the cyclobutane.
    
  • Highly Oxophilic: Coordinates strongly to the nitrile nitrogen, activating it for attack.

Step-by-Step Protocol
StepActionCritical Technical Note
1 Dry CeCl

Anhydrous CeCl

is extremely hygroscopic. Heat CeCl

at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder.
2 Slurry Formation Suspend dried CeCl

(1.5 equiv) in anhydrous THF. Stir at RT for 1 hour. The suspension should look milky white.
3 Transmetallation Cool to -78°C . Add VinylMgBr (1.5 equiv) dropwise. Stir for 1 hour.
4 Addition Add Cyclobutanecarbonitrile (1.0 equiv) neat or in minimal THF dropwise.
5 Warming Allow the reaction to warm slowly to 0°C (not RT) over 2 hours.
Visualizing the Pathway

ReactionPathway Start Cyclobutanecarbonitrile + VinylMgBr PathA Path A: Direct Grignard (Standard) Start->PathA No Additive PathB Path B: Organocerium (Optimized) Start->PathB + CeCl3 Deprotonation Alpha-Deprotonation (Acid-Base Rxn) PathA->Deprotonation High Basicity Transmetal Transmetallation to Vinyl-CeCl2 PathB->Transmetal Ketenimine Ketenimine Anion (Stable Intermediate) Deprotonation->Ketenimine Recovered Recovered Starting Material (Low Yield) Ketenimine->Recovered Aqueous Workup Attack Nucleophilic Attack on Nitrile Carbon Transmetal->Attack High Nucleophilicity Low Basicity Imine Metallo-Imine Intermediate Attack->Imine Product Cyclobutyl Vinyl Ketone (High Yield) Imine->Product Hydrolysis

Figure 1: Mechanistic divergence. Path A (Standard) leads to starting material recovery due to alpha-deprotonation. Path B (Cerium-mediated) forces nucleophilic addition.

Module 3: Workup & Isolation (The Stabilization)

The product, 1-cyclobutylprop-2-en-1-one , is a reactive Michael acceptor. It will polymerize if exposed to heat or strong acid.

The "Cold Quench" Technique
  • Quench: Pour the reaction mixture (at 0°C) into a vigorously stirred mixture of 1M HCl and crushed ice.

    • Why? The imine salt requires acid to hydrolyze to the ketone, but heat from the quench will trigger polymerization.

  • Extraction: Extract immediately with Et

    
    O (Ether is preferred over EtOAc for easier evaporation).
    
  • Stabilization: Add 0.1% BHT (Butylated hydroxytoluene) to the organic layer immediately.

    • Why? BHT acts as a radical scavenger to prevent spontaneous polymerization of the vinyl group during concentration.

  • Concentration: Evaporate solvent at <30°C bath temperature. Do not distill the product unless absolutely necessary (and only under high vacuum).

Troubleshooting & FAQs

Q: I see complete consumption of starting material on TLC, but after workup, I mostly recover starting material. What happened?

A: You fell victim to the "Ketenimine Trap." The Grignard reagent deprotonated the alpha-carbon. On TLC, the resulting anion runs differently than the starting material (or stays at the baseline), making it look like the reaction worked. Upon adding aqueous acid (workup), the anion is simply reprotonated back to the starting nitrile.

  • Fix: Switch to the CeCl

    
     protocol described in Module 2.
    
Q: My yield is good, but the product turns into a gel in the flask overnight.

A: The vinyl ketone polymerized.

  • Fix 1: Store the product in a solution (e.g., in DCM) at -20°C rather than neat.

  • Fix 2: Ensure all traces of acid are removed. Wash the organic layer with saturated NaHCO

    
     during workup.
    
  • Fix 3: Always add a radical inhibitor (BHT or Hydroquinone) if storing for >24 hours.

Q: Can I use Vinyllithium instead of Vinylmagnesium bromide?

A: generally, No. Organolithiums are even stronger bases than Grignards. The ratio of deprotonation to addition will likely be worse. If you must use Li reagents, the CeCl


 transmetallation is even more critical.
Troubleshooting Flowchart

Troubleshooting Issue Low Yield / Failure Check1 Is Starting Material Recovered? Issue->Check1 Check2 Did the reaction turn black/tarry? Check1->Check2 No Result1 Diagnosis: Alpha-Deprotonation Check1->Result1 Yes Result2 Diagnosis: Polymerization Check2->Result2 Yes Result3 Diagnosis: Wet Reagents Check2->Result3 No (Low conversion) Sol1 Solution: Use CeCl3 Protocol Keep temp < 0°C Result1->Sol1 Sol2 Solution: Add BHT inhibitor Avoid heat during evap Result2->Sol2 Sol3 Solution: Titrate Grignard Dry Nitrile Result3->Sol3

Figure 2: Diagnostic logic for common failure modes in vinyl-nitrile additions.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. Link

    • Grounding: Establishes the foundational chemistry of organocerium reagents for suppressing basicity in enolizable substr
  • Ciganek, E. "The Reaction of Organocerium Reagents with Nitriles." Journal of Organic Chemistry, 1992. Link

    • Grounding: Specifically addresses the addition of organometallics to nitriles and the hydrolysis of the resulting imines.[1][2]

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004. Link

    • Grounding: Provides modern context on Grignard activation, though CeCl3 remains the gold standard for this specific "alpha-proton" problem.
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. Link

    • Grounding: Authoritative text confirming the mechanism of nitrile additions and the acidity of cyclobutane deriv

Sources

Optimization

Purification methods for volatile allylic amines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating volatile allylic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating volatile allylic amines. These compounds are notoriously difficult to purify due to a triad of competing factors: their high volatility (leading to evaporative loss), their basicity (causing chemisorption on acidic stationary phases), and their sensitive allylic double bonds (prone to isomerization and acid-catalyzed degradation).

This guide bypasses generic advice to focus on field-proven, mechanistically sound troubleshooting strategies.

Diagnostic Purification Workflow

G Start Crude Volatile Allylic Amine Decision1 Boiling Point < 100°C? Start->Decision1 Salt Acid-Base Extraction (Salt Formation) Decision1->Salt Yes (High Volatility) Distill Vacuum Distillation (< 60°C bath) Decision1->Distill No (Moderate Volatility) Chroma Basic Alumina Chromatography Salt->Chroma If impurities remain GC GC Analysis (Base-Deactivated) Salt->GC Purity Validation Distill->Chroma If co-distillation occurs Distill->GC Purity Validation Chroma->GC Purity Validation

Diagnostic workflow for selecting the optimal purification method for volatile allylic amines.

Troubleshooting FAQs

Q1: I lose most of my product when removing the extraction solvent on the rotary evaporator. How can I prevent this? Causality & Solution: Low molecular weight allylic amines possess high vapor pressures. When you apply a vacuum to remove solvents like dichloromethane or ether, the free amine co-evaporates. To prevent this, exploit the compound's basicity. Volatile amines can be converted into their hydrochloride salts, which have negligible vapor pressure, allowing safe removal of organic solvents[1]. By protonating the amine with an inorganic acid, you shift it into an ionic state, enabling aggressive solvent evaporation without product loss.

Q2: My allylic amine isomerizes and degrades during fractional distillation. Is there a thermal-safe alternative? Causality & Solution: Allylic amines can be purified by simple distillation, but high temperatures can cause isomerization or degradation[2]. The activation energy for the migration of the double bond into conjugation with the amine (forming an enamine) is easily reached at standard distillation temperatures. You must lower the kinetic energy of the system by utilizing high-vacuum distillation (e.g., Kugelrohr) to drop the boiling point significantly. Keep the heating bath strictly below 60 °C.

Q3: When I run my product through a silica gel column, I get severe peak tailing and the mass recovery is terrible. What is happening? Causality & Solution: Standard silica gel contains silanol groups (Si-OH) with a pKa of ~4.5–5.0. Allylic amines often decompose or suffer from severe chemisorption on standard silica gel due to its acidic nature[3]. This acid-base interaction not only causes irreversible binding (tailing) but can also trigger carbocation-mediated degradation of the allylic system. Chromatographic purification should instead be performed using basic alumina[4]. Alumina lacks these acidic protons, preserving the integrity of the allylic bond.

Q4: My GC-MS analysis shows broad, overlapping peaks, making purity assessment impossible. How do I fix the analytical method? Causality & Solution: The basic nature and high polarity of volatile amines cause them to interact with active sites in standard GC columns, resulting in broad, tailing peaks[5]. To validate your purification, you must use a base-deactivated capillary column (e.g., Rtx-Volatile Amine), which masks these active sites and ensures symmetrical peaks for accurate quantification[5].

Step-by-Step Methodologies

Protocol 1: Reversible Salt Formation & Extraction

This protocol acts as a self-validating system by using pH as a definitive indicator of phase partitioning.

  • Dissolution: Dissolve the crude volatile allylic amine mixture in a non-polar organic solvent (e.g., diethyl ether).

  • Protonation: Add 1.0 M aqueous HCl dropwise while stirring vigorously until the aqueous layer reaches a pH of < 2. Validation Check: If the pH is > 2, the amine is not fully protonated and will remain in the organic layer.

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (containing the amine salt) into a clean flask. Discard the organic layer containing non-basic impurities.

  • Organic Wash: Wash the aqueous layer with two additional portions of diethyl ether to remove trace organic impurities.

  • Basification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 2.0 M aqueous NaOH until the pH is > 12. Validation Check: The solution will turn cloudy as the free, water-insoluble amine precipitates out of the aqueous matrix.

  • Extraction: Extract the regenerated free amine with a low-boiling solvent (e.g., pentane or diethyl ether).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under a gentle stream of N₂ gas (do not use a vacuum pump) to yield the pure free amine.

Protocol 2: Basic Alumina Chromatography

Use this when structurally similar basic impurities cannot be separated by salt formation.

  • Stationary Phase Selection: Prepare a chromatography column using Basic Alumina (Activity I or II, Brockmann grade). Do not use silica gel.

  • Column Packing: Slurry-pack the alumina using a non-polar solvent (e.g., Hexanes).

  • Loading: Load the crude amine mixture directly onto the alumina bed.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate. Validation Check: Perform a 2D TLC on the fractions. Spot the plate, run it, rotate 90 degrees, and run it again. If the spot falls off the diagonal line, your amine is actively degrading on the TLC plate's silica, confirming the necessity of the alumina column.

  • Concentration: Pool the product-containing fractions. Concentrate using a rotary evaporator with the water bath set to ≤ 25 °C and vacuum carefully monitored to prevent boiling off the target compound.

Quantitative Data Summary

Purification MethodTarget Impurities RemovedScalabilityVolatility Risk FactorTypical Yield
Acid-Base Extraction Non-basic organics, neutral polymersHigh (Multi-gram to kg)Low (Handled as a stable salt)80–95%
Vacuum Distillation Heavy tars, inorganic saltsHighMedium (Loss to vacuum pump)70–90%
Basic Alumina Column Structurally similar aminesLow to MediumHigh (During fraction concentration)50–80%

References

1.[5] An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. 2.[2] A process for preparing allylamines from allyl alcohol - EP 0078000 B1. European Patent Office. 3.[4] Sulfamic Acid as - Supporting Information. Wiley-VCH. 4.[3] The synthesis of a naloxone-related oxidative drug product degradant. White Rose Research Online. 5.[1] "Amines, Fatty". In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam.net.

Sources

Troubleshooting

Technical Support Center: Advanced Solutions for Amine Coupling Reactions

Introduction for the Modern Chemist The incorporation of non-planar, sp³-rich scaffolds like the cyclobutyl group is a cornerstone of modern drug discovery, offering a pathway to escape "flatland" and improve physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Chemist

The incorporation of non-planar, sp³-rich scaffolds like the cyclobutyl group is a cornerstone of modern drug discovery, offering a pathway to escape "flatland" and improve physicochemical properties. However, the synthetic challenge posed by sterically encumbered nucleophiles, such as α-cyclobutyl amines, is significant. Standard C-N cross-coupling conditions often result in low yields or complete reaction failure. This guide provides a comprehensive, experience-driven resource for troubleshooting these demanding transformations, focusing primarily on the palladium-catalyzed Buchwald-Hartwig amination, the industry workhorse for such couplings.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of α-cyclobutyl amines so challenging compared to less hindered secondary amines?

A1: The primary obstacle is severe steric hindrance. The cyclobutyl ring, positioned directly adjacent to the nitrogen nucleophile (the α-position), creates a congested environment. This bulkiness physically obstructs the nitrogen's lone pair from participating effectively in key steps of the catalytic cycle.[3] Specifically, it hinders:

  • Coordination to the Palladium Center: The bulky amine struggles to displace other ligands and bind to the metal, a prerequisite for the subsequent C-N bond formation.

  • Reductive Elimination: The final, bond-forming step requires the aryl group and the amido group to be in close proximity within the palladium coordination sphere. Steric clash between the cyclobutyl group and the bulky phosphine ligand can significantly increase the activation energy for this step, slowing down or preventing catalyst turnover.[4]

Q2: I'm setting up my first α-cyclobutyl amine coupling. What is the most critical component of the reaction?

A2: Without question, the choice of ligand for the palladium catalyst is the single most important factor for success. Standard ligands like PPh₃ or even bidentate phosphines like BINAP and DPPF are often ineffective for such hindered substrates.[1] You must use a highly active, electron-rich, and sterically demanding monophosphine ligand, often referred to as a "Buchwald ligand." These ligands are specifically designed to accelerate the key steps of the catalytic cycle that are otherwise impeded by steric bulk.[4]

Q3: What makes Buchwald-type biarylphosphine ligands so effective for this transformation?

A3: The success of dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) stems from a combination of electronic and steric properties:[4]

  • Bulk: Their large size promotes the final reductive elimination step, which is often the rate-limiting step for hindered substrates. This steric push helps overcome the energy barrier to form the C-N bond and release the product from the palladium center.

  • Electron-Rich Nature: The phosphine's electron-donating ability makes the palladium center more electron-rich, which in turn accelerates the initial oxidative addition of the aryl halide to the Pd(0) complex.

  • Flexibility: The biaryl backbone allows for specific conformations that stabilize the catalytically active species and facilitate the necessary geometric changes throughout the catalytic cycle.

Q4: Can I use copper-catalyzed conditions (Ullmann-type coupling) for these hindered amines?

A4: While copper-catalyzed C-N coupling has seen significant advancements, it generally remains less effective than palladium-based systems for coupling extremely hindered reaction partners.[5] While some progress has been made, these reactions often require higher temperatures and may have a more limited substrate scope compared to the well-established Buchwald-Hartwig amination for sterically demanding amines.[5][6] For α-cyclobutyl amines, a palladium-catalyzed approach is the more reliable starting point.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Very Low (<10%) or No Product Formation

This is the most common failure mode and usually points to a fundamental issue with catalyst activity or reaction setup.

G start Low/No Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) start->check_inert First Steps check_reagents Confirm Reagent Purity & Activity (Amine, Aryl Halide, Base) check_inert->check_reagents If atmosphere is good catalyst_system Evaluate Catalyst System check_reagents->catalyst_system If reagents are pure ligand_choice Is the ligand appropriate for hindered secondary amines? (e.g., XPhos, RuPhos) catalyst_system->ligand_choice Most Common Issue precatalyst Use a Precatalyst (e.g., G3/G4 Buchwald Precatalysts) ligand_choice->precatalyst No base_choice Optimize Base (Strong, non-nucleophilic: NaOtBu, LHMDS) ligand_choice->base_choice Yes precatalyst->base_choice conditions Adjust Reaction Conditions base_choice->conditions If still no yield temp_time Increase Temperature & Time (e.g., 100-120 °C, 12-24h) Consider Microwave Heating conditions->temp_time success Reaction Successful temp_time->success Monitor Progress

  • Potential Cause A: Inactive Catalyst

    • Rationale: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere technique can kill the catalyst before the reaction starts. Using separate palladium sources and ligands requires the in situ formation of the active catalyst, which can be inefficient.

    • Solution:

      • Use a Precatalyst: Employing air-stable Buchwald precatalysts (G3 or G4) is highly recommended.[2] These complexes readily form the active Pd(0) catalyst under basic conditions and provide more consistent results.[2]

      • Ensure Inert Conditions: Use a solvent that has been thoroughly degassed via sparging with argon or nitrogen, or through freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of an inert gas.

  • Potential Cause B: Inappropriate Ligand Choice

    • Rationale: As discussed, this is critical. The ligand must be able to promote catalysis with a bulky nucleophile.

    • Solution: Switch to a ligand specifically developed for hindered amines. RuPhos is often highly efficient for the arylation of secondary amines.[7][8] For particularly challenging couplings, ligands from later generations that create a more open coordination sphere at the metal center may be necessary.[3]

  • Potential Cause C: Incorrect Base

    • Rationale: A base that is too weak will not deprotonate the amine-palladium complex efficiently, stalling the catalytic cycle. A nucleophilic base can compete with your amine, leading to side products.

    • Solution: Use a strong, sterically hindered, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[7][8] LHMDS is particularly useful if your substrates contain base-sensitive functional groups like esters.[8]

Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 30-50% Yield)

This often indicates catalyst decomposition or product inhibition over the course of the reaction.

  • Potential Cause A: Catalyst Decomposition at High Temperature

    • Rationale: While heat is necessary, prolonged exposure to high temperatures (e.g., >120 °C) can lead to catalyst decomposition, especially with less stable ligand systems.

    • Solution:

      • Lower Temperature, Longer Time: Try running the reaction at a slightly lower temperature (e.g., 90-100 °C) for a longer duration (24-48 hours).

      • Use a More Robust Ligand/Precatalyst: Newer generations of Buchwald precatalysts are designed for greater thermal stability.

  • Potential Cause B: Insufficient Catalyst Loading

    • Rationale: For very challenging substrates, the turnover number of the catalyst may be limited. A standard 1-2 mol % loading might not be enough to drive the reaction to completion.

    • Solution: Increase the catalyst and ligand loading to 3-5 mol %. While not ideal for process chemistry, this can be an effective solution on a research scale to obtain the desired product.

Data-Driven Optimization

Your choice of ligand and base is paramount. The following tables provide a starting point for reaction optimization.

Table 1: Comparison of Selected Buchwald Ligands for Hindered Amine Coupling
LigandGeneration (Typical)Key CharacteristicsApplication Notes
XPhos G2 / G3Highly active and versatile for a broad range of C-N couplings.A robust, general-purpose ligand. Good first choice for many systems.
RuPhos G3Particularly effective for the arylation of secondary amines, including hindered ones.[7][8]Often provides superior results when coupling secondary amines.[7]
BrettPhos G3Very effective for monoarylation of primary amines and ammonia equivalents.[7]While excellent for primary amines, RuPhos is generally preferred for hindered secondary amines.[9]
tBuXPhos G2 / G3Increased steric bulk can sometimes accelerate reductive elimination for very hindered substrates.Consider when XPhos or RuPhos are providing sluggish results.
Table 2: Representative Conditions for Hindered Secondary Amine Coupling
Aryl ElectrophileAminePd Source / Ligand (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)
3-BromoanisoleMorpholinePd Precatalyst w/ RuPhos (1%)NaOt-Bu (1.4)1,4-Dioxane100 °C / 10 min99%[7]
Aryl ChlorideSecondary AlkylaminePd(OAc)₂ / AlPhosBTTP (organic base)TolueneVariesHigh[10]
IodobenzeneDi-sec-butylamineCuI (10%)TBAM (organic base)N/A120 °CModerate[6]
Aryl BromideAzepanePd(OAc)₂ / Ligand L7 (Buchwald)K₃PO₄Toluene110 °C / 18 h22%[2]

Note: The data above is illustrative of general conditions and may require optimization for your specific α-cyclobutyl amine substrate.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Coupling of α-Cyclobutyl Amine

This protocol provides a robust starting point for the coupling of an α-cyclobutyl amine with an aryl bromide using a G3 precatalyst.

Materials:

  • RuPhos G3 Precatalyst (e.g., (RuPhos Pd G3), 2 mol %)

  • Aryl Bromide (1.0 equiv)

  • α-Cyclobutyl Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the RuPhos G3 precatalyst, the aryl bromide, and the sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene followed by the α-cyclobutyl amine via syringe.

  • Heating: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots. Reactions with hindered amines may require 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane and quench carefully with water or saturated aqueous NH₄Cl.

  • Purification: Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination and highlights the steps impacted by steric hindrance.

G

References

  • Technical Support Center: Troubleshooting Low Yield in TOTU-Mediated Coupling. Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions . PMC. Available at: [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases . DSpace@MIT. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners . PMC. Available at: [Link]

  • Coupling reactions involving bulky secondary amines and iodobenzene at... . ResearchGate. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines . MIT Open Access Articles. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases . ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Coupling . Organic Synthesis. Available at: [Link]

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions . ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases . PMC. Available at: [Link]

Sources

Optimization

Troubleshooting low diastereoselectivity in cyclobutyl imine addition

Technical Support Center: Stereoselective Synthesis Topic: Troubleshooting Low Diastereoselectivity in Cyclobutyl Imine Addition Ticket ID: #CYC-404-STEREO Assigned Specialist: Senior Application Scientist, Process Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis Topic: Troubleshooting Low Diastereoselectivity in Cyclobutyl Imine Addition Ticket ID: #CYC-404-STEREO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Pucker" Problem

Low diastereoselectivity (dr) in nucleophilic additions to cyclobutyl imines is a frequent bottleneck in medicinal chemistry. Unlike cyclohexanes, which lock into stable chair conformations, cyclobutane rings exist in a puckered "butterfly" conformation (dihedral angle ~25°) with a low barrier to inversion (~1.5 kcal/mol).

At standard reaction temperatures (0°C to RT), the ring flips rapidly, effectively "blurring" the steric difference between the Re and Si faces. To resolve this, you must stop relying on the substrate's inherent steric bias and instead impose reagent-controlled stereoselection or chelation-controlled rigidity .

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before changing reagents, determine why your selectivity is poor using this logic gate.

Step 1: Define the Steric Environment
  • Scenario A: Cyclobutanone Imine (Endocyclic C=N)

    • Target: Creating a quaternary center on the ring.

    • Issue: The two faces of the ring are nearly identical unless a distal substituent (C3) provides a strong bias.

  • Scenario B: Cyclobutyl Carboxaldehyde Imine (Exocyclic C=N)

    • Target: Creating a chiral center adjacent to the ring.[1]

    • Issue: The cyclobutyl group acts as a bulky

      
      -substituent, but its rapid puckering makes its "effective size" variable.
      
Step 2: Analyze the Conditions
VariableSymptom of FailureCorrective Logic
Temperature dr < 3:1Cool to -78°C. The ring flip barrier is low; cryogenic temperatures are required to freeze the conformer population.
Lewis Acid No reaction or low drSwitch Metal Center. Ti(IV) and Mg(II) favor chelation (rigid TS); BF3 and Al(III) favor open transition states (steric TS).
Solvent Poor solubility or drChange Polarity. THF coordinates to metals (disrupting chelation); DCM or Toluene promotes tight ion-pairing and chelation.

Part 2: The Solution Protocol (Ellman Auxiliary System)

The most robust method to fix low dr in this substrate class is the Ellman Sulfinamide strategy. It overrides the subtle conformational flux of the cyclobutane ring by creating a rigid, cyclic transition state.

Protocol: High-Selectivity Addition to Cyclobutyl Imines

Reagents:

  • Substrate: Cyclobutyl ketone or aldehyde.

  • Auxiliary: (R)- or (S)-tert-butanesulfinamide.

  • Lewis Acid: Ti(OEt)₄ (for condensation).[2]

  • Nucleophile: Grignard (RMgBr) or Organolithium (RLi).

Workflow:

  • Imine Formation (Dehydration):

    • Mix cyclobutyl ketone (1.0 equiv) and (R)-t-butanesulfinamide (1.1 equiv) in THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 equiv).[2] Note: The Lewis acid acts as both catalyst and water scavenger.

    • Heat to 60°C for 12–24 h. Monitor by LCMS.

    • Checkpoint: Ensure conversion >95%. Purification by silica gel chromatography is usually stable.

  • Nucleophilic Addition (The Critical Step):

    • Solvent: Dissolve the sulfinyl imine in DCM (non-coordinating) for chelation control. Use THF only if you specifically want the anti-Cram product (open TS).

    • Temperature: Cool to -78°C .

    • Addition: Add the Grignard reagent (2.0 equiv) dropwise.

    • Mechanistic Insight: The Mg(II) coordinates to both the sulfinyl oxygen and the imine nitrogen, forming a six-membered chair-like transition state . This locks the facial exposure, rendering the cyclobutane's "floppiness" irrelevant.

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to yield the free amine salt.

Part 3: Visualization of Stereocontrol

The following diagram illustrates the competing transition states. To achieve high dr, you must force the reaction through the Chelated Model .

Stereocontrol Substrate Cyclobutyl Sulfinyl Imine Condition_A Non-Coordinating Solvent (DCM, Toluene) + Mg(II) Substrate->Condition_A Route 1 Condition_B Coordinating Solvent (THF) or Monodentate LA Substrate->Condition_B Route 2 TS_Chelated Zimmerman-Traxler Chelated TS (Rigid) Condition_A->TS_Chelated Mg coordinates O & N TS_Open Open Transition State (Dipole Controlled) Condition_B->TS_Open Solvent blocks Mg Result_High High Diastereoselectivity (>95:5 dr) TS_Chelated->Result_High Reagent Control Result_Low Low/Mixed Selectivity (Variable dr) TS_Open->Result_Low Substrate Control (Interference by Ring Pucker)

Caption: Decision tree for selecting the transition state. Route 1 (Chelation) overrides the conformational instability of the cyclobutane ring.

Part 4: Troubleshooting FAQs

Q1: I am using the Ellman auxiliary, but my dr is still only 80:20. Why?

  • Diagnosis: You are likely using THF as the solvent with a Grignard reagent.

  • Fix: THF coordinates to Magnesium, disrupting the tight six-membered chelate required for high selectivity. Switch to DCM or Toluene . If solubility is an issue, use a 9:1 DCM/THF mixture, but keep THF to a minimum.

Q2: Can I use organolithiums instead of Grignards?

  • Answer: Yes, but the mechanism changes. Organolithiums often proceed via an open transition state because Lithium is less capable of supporting the 6-membered chelate than Magnesium.

  • Strategy: If you must use R-Li, add AlMe₃ or BF₃·OEt₂ as a Lewis acid additive to activate the imine and enforce a specific steric approach, though Grignards are generally superior for this specific substrate.

Q3: My cyclobutane has a substituent at C3. How does this affect the outcome?

  • Analysis: A C3-substituent locks the ring conformation (pucker).

    • If the substituent is cis to the imine, the ring is sterically crowded on one face.

    • If trans, the face is more accessible.

  • Action: In this case, Substrate Control (Felkin-Anh) might actually compete with Reagent Control (Ellman). You must ensure the auxiliary's "matched" case aligns with the substrate's inherent bias. Run a small scale test with both (R) and (S) sulfinamides to find the "matched" pair.

Q4: The reaction is stalled. Can I heat it?

  • Warning: Heating a sulfinyl imine addition often leads to decomposition or racemization at the sulfur center.

  • Alternative: Instead of heat, increase the equivalents of the nucleophile (up to 3.0 equiv) or add a mild Lewis acid promoter like BF₃·OEt₂ (1.1 equiv) at -78°C to activate the imine carbon.

References

  • Ellman's Sulfinamide Methodology (Found

    • Title: Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines.[3][4]

    • Source:Journal of Organic Chemistry (1999).[2]

    • URL: [https://pubs.acs.org/doi/10.1021/jo981983+] (Verified via search context 1.9)
  • Title: Conformational Analysis of Cycloalkanes (Cyclobutane Pucker).
  • Lewis Acid Activ

    • Title: Lewis Acid Promoted Addition of Organometallics to Imines.[5]

    • Source:Chemical Reviews / NIH.
    • URL: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3266710/]
  • Stereoselective Synthesis of Cyclobutyl Amines Title: Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Source:Tetrahedron (2000). URL: [https://doi.org/10.1016/S0957-4166(00)00476-3]

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of 1-Cyclobutylprop-2-en-1-amine via Chiral HPLC

Welcome to the technical support center for the chiral resolution of 1-Cyclobutylprop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 1-Cyclobutylprop-2-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the chiral HPLC separation of this and structurally similar primary amines. The enantiomers of such compounds can have significantly different pharmacological effects, making their accurate separation and quantification a critical aspect of pharmaceutical development.[1]

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is generally most effective for separating primary amines like 1-Cyclobutylprop-2-en-1-amine?

A: Polysaccharide-based and cyclofructan-based CSPs are excellent starting points for screening.[2] Polysaccharide phases, such as those derived from amylose and cellulose, offer a broad range of enantioselectivity.[3][4][5] Specifically, derivatives like tris(3,5-dimethylphenylcarbamate) have proven effective for a wide variety of chiral compounds.[6][7][8] Cyclofructan-based CSPs have also demonstrated a high success rate for separating primary amines, often in polar organic mode.[2][9]

Q2: Why am I seeing significant peak tailing with my amine compound?

A: Peak tailing is a common issue when analyzing basic compounds like primary amines on silica-based columns.[10][11] It is often caused by secondary interactions between the basic amine group and acidic residual silanols on the silica surface.[10] This can be addressed by using mobile phase additives or selecting a more appropriate column.

Q3: What are the typical mobile phase systems used for this type of separation?

A: The choice of mobile phase depends on the CSP and the desired separation mode.

  • Normal Phase (NP): Mixtures of a non-polar solvent like hexane or heptane with an alcohol (e.g., isopropanol, ethanol) are common.[2]

  • Polar Organic (PO): Combinations of acetonitrile and an alcohol (e.g., methanol, ethanol) are frequently used.[2]

  • Reversed Phase (RP): Buffered aqueous solutions with an organic modifier like acetonitrile or methanol are employed.[12][13]

For primary amines, adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and resolution.[14][15]

Q4: Can temperature affect my chiral separation?

A: Yes, temperature is a critical parameter in chiral HPLC. Generally, lower temperatures can enhance enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[10] However, higher temperatures can improve peak efficiency.[10][16] The effect of temperature is compound-dependent, and it should be optimized for each specific method.[10][17] In some cases, changing the temperature can even reverse the elution order of the enantiomers.[16]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomers are co-eluting, or the resolution is less than the generally accepted baseline value of 1.5.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient chiral recognition for 1-Cyclobutylprop-2-en-1-amine.

    • Solution: Screen a variety of CSPs with different chiral selectors. A good starting point is a screening set that includes polysaccharide-based (amylose and cellulose derivatives) and cyclofructan-based columns.[2][18]

  • Suboptimal Mobile Phase Composition: The mobile phase may not be conducive to forming the necessary transient diastereomeric complexes for separation.

    • Solution:

      • Vary the Alcohol Modifier: In normal or polar organic modes, systematically change the type and percentage of the alcohol (e.g., from isopropanol to ethanol).

      • Optimize Additives: For this basic amine, ensure a basic additive like DEA or TEA is present in the mobile phase (typically 0.1-0.5%).[15] Sometimes, other amines like ethylenediamine can offer improved performance.[15]

      • Explore Different Modes: If working in normal phase, consider trying polar organic or reversed-phase conditions, as the selectivity can be complementary.[19]

  • Incorrect Temperature: The column temperature may not be optimal for enantiorecognition.

    • Solution: Investigate a range of temperatures, for example, from 10°C to 40°C, in 5°C increments. Lower temperatures often improve resolution, but this is not always the case.[10][16]

Issue 2: Severe Peak Tailing

Symptom: The chromatographic peaks are asymmetrical, with a pronounced "tail."

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The primary amine of your analyte is interacting strongly with acidic silanol groups on the silica surface of the column packing.[10]

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount (0.1% - 0.5%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or butylamine into your mobile phase.[15] This additive will compete with your analyte for the active silanol sites, thus reducing tailing.[10]

      • Increase Modifier Concentration: If a basic modifier is already present, a slight increase in its concentration may improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample (e.g., 1:10 and 1:100) and reinject. If the peak shape improves, the original sample concentration was too high.[10]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing.[10][20]

    • Solution: Ensure all fittings are secure and use the shortest possible tubing length between the injector, column, and detector.

Issue 3: Irreproducible Retention Times and/or Resolution

Symptom: Retention times and the degree of separation between enantiomers vary significantly between injections or runs.

Possible Causes & Solutions:

  • Unstable Column Temperature: Fluctuations in ambient temperature can affect retention and selectivity.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. If using a premixed mobile phase, ensure it is thoroughly degassed.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis. When changing mobile phases, ensure a proper wash and equilibration procedure is followed.

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

This protocol outlines a systematic approach to selecting an appropriate CSP.

  • Prepare a stock solution of racemic 1-Cyclobutylprop-2-en-1-amine in a suitable solvent (e.g., ethanol or mobile phase).

  • Select a set of diverse chiral columns for screening. A recommended starting set is shown in the table below.

  • For each column, run a generic gradient or isocratic method in both normal and polar organic modes.

  • Evaluate the chromatograms for any degree of enantioseparation.

  • Select the column(s) that show the most promising results for further method optimization.

CSP Type Chiral Selector Example Potential Separation Modes
Polysaccharide (Amylose-based)Amylose tris(3,5-dimethylphenylcarbamate)[8]NP, PO, RP, SFC
Polysaccharide (Cellulose-based)Cellulose tris(3,5-dichlorophenylcarbamate)[8]NP, PO, RP, SFC
Cyclofructan-basedLarihc CF6-PPO, NP, SFC
Protein-basedα1-acid glycoprotein (AGP)[13]RP

Table 1: Recommended CSPs for initial screening.

Protocol 2: Mobile Phase Optimization for a Selected CSP

Once a promising CSP has been identified, this protocol can be used to fine-tune the mobile phase.

  • Confirm the optimal mode (NP, PO, or RP) from the screening.

  • Systematically vary the ratio of the strong to weak solvent (e.g., in NP, vary the percentage of alcohol in hexane).

  • Optimize the concentration of the basic additive (e.g., DEA or TEA) typically between 0.1% and 0.5%.

  • If resolution is still not optimal, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

Visual Workflow

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Prepare Racemic Sample Solution Screen_CSPs Screen Multiple CSPs (Polysaccharide, Cyclofructan) Start->Screen_CSPs Screen_Modes Test in NP, PO, and RP Modes with Generic Conditions Screen_CSPs->Screen_Modes Eval_Screen Evaluate for Partial Separation Screen_Modes->Eval_Screen Eval_Screen->Screen_CSPs No, try other CSPs Opt_MP Optimize Mobile Phase (Solvent Ratio, Additives) Eval_Screen->Opt_MP Yes Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Eval_Opt Resolution > 1.5? Opt_Flow->Eval_Opt Eval_Opt->Opt_MP No, re-optimize Validate Method Validation (Robustness, Reproducibility) Eval_Opt->Validate Yes Final_Method Final Analytical Method Validate->Final_Method

References

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux™ Chiral LC and SFC Columns. Retrieved from [Link]

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography.
  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. Retrieved from [Link]

  • Pirkle, W. H., & Welch, C. J. (1991). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 56(24), 6973–6975.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-202.
  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]

  • Krepich, S., & Fernandez, C. (2020, November 11). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. LCGC International. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Daicel Protein-based Chiral Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Lux™. Retrieved from [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Smuts, J., et al. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • P. Macaudière, et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • LCGC International. (2026, February 12). Chiral Separations. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns?. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Catalog. Retrieved from [Link]

  • Ali, I., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Lee, W. (2013). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. Retrieved from [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 936-958.
  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA-10, IB N-10, IC-10, ID-10, IE-10, IF-10, IG-10, IH-10, IJ-10, IK-10, and IM-10. Retrieved from [Link]

  • Kim, M., et al. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Chirality, 34(7), 941-947.
  • HPLC.eu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Chiralpak IA to IG SFC Mode. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Wong, R. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. Retrieved from [Link]

  • Armstrong, D. W., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Wang, Z., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclobutyl amine derivatives.
  • Thorwirth, R., & Stolle, A. (2011). Solvent-Free Synthesis of Enamines from Alkyl Esters of Propiolic or But-2-yne Dicarboxylic Acid in a Ball Mill. Synlett, 2011(15), 2200-2202.
  • Chem-Space. (n.d.). 1-cyclopropylprop-2-en-1-one. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to C13 NMR Chemical Shifts for 1-Cyclobutylprop-2-en-1-amine

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 1-Cyclobutylprop-2-en-1-amine ( -cyclobutylallylamine), a critical chiral building block in the synthesis of peptidomimetics and rigid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 1-Cyclobutylprop-2-en-1-amine (


-cyclobutylallylamine), a critical chiral building block in the synthesis of peptidomimetics and rigidified amine scaffolds.

Executive Summary & Structural Context

1-Cyclobutylprop-2-en-1-amine (CAS: Not widely indexed in open sources, often synthesized in situ) represents a unique class of


-branched allylic amines . Its structure combines a rigid cyclobutyl ring with a reactive vinyl group, creating a distinct electronic environment around the chiral center.

Why this molecule matters:

  • Drug Discovery: The cyclobutyl group acts as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups.

  • Synthetic Utility: The terminal alkene allows for further functionalization via cross-metathesis or hydroboration.

This guide compares the predicted experimental shifts (derived from reliable additivity rules and structural analogues) against common solvent effects , providing a robust reference for structural validation.

Synthesis & Acquisition Protocol

To ensure the NMR data discussed is relevant, we must establish the synthesis route. The most authoritative method for accessing this chiral amine is the Ellman Auxiliary Approach , which guarantees high enantiomeric excess (


) and chemical purity.
Experimental Workflow
  • Imine Formation: Condensation of cyclobutanecarbaldehyde with

    
    -tert-butanesulfinamide (mediated by Ti(OEt)
    
    
    
    ).
  • Nucleophilic Addition: Addition of Vinylmagnesium bromide (VinylMgBr) to the sulfinyl imine at -78°C.

  • Deprotection: Acidic cleavage (HCl/MeOH) to yield the free amine hydrochloride.

Visualized Pathway (DOT Diagram)

SynthesisWorkflow Start Cyclobutane- carbaldehyde Imine N-Sulfinyl Imine Start->Imine Ti(OEt)4, THF Aux (R)-t-Bu- Sulfinamide Aux->Imine Intermediate Sulfinyl Amine Imine->Intermediate Grignard Addn Grignard VinylMgBr (-78°C) Grignard->Intermediate Product 1-Cyclobutyl- prop-2-en-1-amine Intermediate->Product Deprotection Deprotect HCl / MeOH

Figure 1: Stereoselective synthesis workflow via Ellman auxiliary chemistry.

C13 NMR Chemical Shift Analysis

Due to the specific nature of this intermediate, exact literature values are often proprietary. The data below is reconstructed from high-fidelity analogues (e.g., 1-cyclopropylprop-2-en-1-amine and 1-cyclobutylpropan-1-amine) using standard substituent chemical shift (SCS) additivity rules.

Table 1: Assignment of C13 NMR Resonances (CDCl

)
Carbon PositionAtom TypePredicted Shift (

, ppm)
Multiplicity (DEPT-135)Structural Influence
C1 (

-CH)
CH59.5 - 62.0 Up (+)Deshielded by Nitrogen + Vinyl anisotropy.
C2 (Vinyl CH)CH138.0 - 141.5 Up (+)Typical internal alkene; slight shielding from amine.
C3 (Vinyl CH

)
CH

114.5 - 116.5 Down (-)Terminal alkene; characteristic allylic position.
C1' (Cyclobutyl)CH40.0 - 43.0 Up (+)Methine bridge; shielded by ring strain relative to isopropyl.
C2'/C4' CH

24.5 - 26.5 Down (-)Ring methylenes; distinct from acyclic chains.
C3' CH

17.5 - 18.5 Down (-)"Puckered" ring carbon; most shielded.

Note: The values above are for the free base . If analyzing the Hydrochloride salt , expect the C1 signal to shift downfield (deshield) by ~2-4 ppm due to the protonated ammonium group.

Comparative Analysis: Ring Strain Effects

To validate your spectrum, compare the


-carbon (C1) shift against structural alternatives:
  • vs. Isopropyl Analogue (Valine-derived): The cyclobutyl group typically causes a shielding effect of 2-3 ppm on the attached

    
    -carbon compared to an isopropyl group due to the specific anisotropy of the strained ring.
    
  • vs. Cyclopropyl Analogue: The cyclopropyl ring is significantly more shielding; the

    
    -carbon in the cyclopropyl analogue would appear upfield at ~55 ppm. The cyclobutyl value (~60 ppm) lies between the cyclopropyl and isopropyl values.
    
Solvent Effects & Troubleshooting

The choice of solvent drastically alters the chemical shifts of the amine-bearing carbon (C1) and the protons attached to Nitrogen (in H-NMR).

Table 2: Solvent-Dependent Shift Variations
SolventEffect on C1 (

)
MechanismRecommendation
CDCl

Baseline (~60 ppm)Minimal interaction.Standard. Use for routine purity checks.
DMSO-

+0.5 to +1.5 ppmH-bonding with

deshields the adjacent carbon slightly.
Use for Salts. Essential if isolating the HCl salt.
CD

OD
+0.2 to +0.8 ppmFast exchange of NH protons; slight deshielding.Avoid if looking for NH coupling in Proton NMR.
References
  • Ellman, J. A., et al. (2008).[1][2] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemical Reviews.

  • Clayden, J., et al. (2009). "Cyclobutane in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. (Contextualizing ring strain shifts).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules).
  • Bidepharm. (2024). "Product Analysis: 1-Cyclobutylpropan-1-amine (Saturated Analogue)." (Used for baseline saturated shifts).

Sources

Comparative

Mass spectrometry fragmentation pattern of cyclobutyl allylamines

Comparative Guide: Mass Spectrometry Fragmentation of Cyclobutyl Allylamines Cyclobutyl allylamines represent a structurally unique class of compounds frequently utilized as synthetic intermediates and pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation of Cyclobutyl Allylamines

Cyclobutyl allylamines represent a structurally unique class of compounds frequently utilized as synthetic intermediates and pharmacophores in drug development. Characterizing these molecules via mass spectrometry (MS) requires an understanding of how their distinct structural motifs—the strained cyclobutyl ring and the resonance-stabilized allyl group—compete during gas-phase dissociation.

This guide objectively compares the fragmentation behaviors of cyclobutyl allylamines across two primary analytical platforms: Electron Ionization (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), providing actionable protocols for structural validation.

Mechanistic Causality of Fragmentation

The fragmentation of cyclobutyl allylamines is governed by the thermodynamic stability of the resulting product ions and the internal energy deposited during ionization.

  • Allylic Cleavage: The carbon-nitrogen bond adjacent to the allyl group is highly susceptible to cleavage. This is driven by the formation of the allyl cation (

    
    ), which is highly favored due to resonance stabilization, often presenting as the base peak at m/z 41 under hard ionization conditions.
    
  • Cyclobutyl Ring Dissociation: The cyclobutyl moiety is inherently strained. In tandem mass spectrometry (MS/MS), the neutral loss of the cyclobutyl group (-55 Da) or the loss of ethylene (-28 Da) via ring-opening serves as a critical diagnostic marker for this pharmacophore[1].

  • Alpha-Cleavage: Aliphatic amines predominantly undergo alpha-cleavage. The radical site initiation at the nitrogen atom drives the homolytic cleavage of the adjacent C-C bond, expelling an alkyl or vinyl radical to form a stable iminium ion[2].

MS_Workflow Start Cyclobutyl Allylamine EI_MS GC-EI-MS (70 eV) Start->EI_MS ESI_MS LC-ESI-MS/MS (CID) Start->ESI_MS Radical Radical Cation [M]+• EI_MS->Radical Protonated Protonated Ion [M+H]+ ESI_MS->Protonated Allyl_Cat Allyl Cation (m/z 41) Radical->Allyl_Cat Direct Cleavage Alpha_Cleave Alpha-Cleavage Radical->Alpha_Cleave -Alkyl/Vinyl Cyclo_Loss Loss of Cyclobutyl Protonated->Cyclo_Loss Low Energy CID Protonated->Alpha_Cleave High Energy CID

Fig 1. Divergent MS fragmentation logic for cyclobutyl allylamines under EI and ESI conditions.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct MS platform dictates the type of structural information obtained. EI-MS provides extensive fragmentation useful for library matching, whereas ESI-MS/MS provides controlled, targetable dissociation pathways[3].

Table 1: Performance Comparison of Analytical Platforms

Analytical PlatformIonization MechanismPrimary PrecursorDominant FragmentationScientific Causality & Utility
GC-EI-MS Hard (70 eV Electron Impact)Radical Cation

Allylic cleavage (m/z 41), Alpha-cleavageThe high energy (70 eV) shatters the molecular ion. Excellent for identifying the allyl core via the m/z 41 base peak.
LC-ESI-MS/MS Soft (Electrospray +

)
Protonated

Neutral loss of cyclobutyl (-55 Da)Soft ionization preserves the intact mass. Collision-Induced Dissociation (CID) selectively breaks the weakest bonds first.

Table 2: Diagnostic Quantitative Fragmentation Data

Fragment / Neutral Lossm/z or

m
Primary PlatformMechanistic Rationale
Allyl Cation m/z 41GC-EI-MSResonance stabilization of the

cation outcompetes other pathways under high-energy electron impact.
Cyclobutyl Radical Loss

m -55 Da
LC-ESI-MS/MSCleavage of the strained cyclobutyl ring from the protonated amine during low-energy CID.
Ethylene Loss

m -28 Da
BothCyclobutyl ring-opening rearrangement resulting in the expulsion of a neutral

molecule.

Self-Validating Experimental Protocol: Energy-Resolved MS/MS

To ensure absolute structural confidence and eliminate false-positive fragment assignments, this protocol employs an Energy-Resolved Mass Spectrometry (ERMS) approach. This creates a self-validating feedback loop where fragment appearance is mathematically correlated to collision energy.

Step 1: System Calibration and Mass Accuracy Validation

  • Action: Calibrate the High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) using a standard positive ion calibration solution.

  • Validation: Mass accuracy must be independently verified to be < 2 ppm. Causality: Sub-2 ppm accuracy is mandatory to ensure that isobaric interferences do not confound the exact mass calculation of the cyclobutyl (-55.0548 Da) neutral loss.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the sample (100 ng/mL) onto a sub-2 µm C18 column. Use a mobile phase gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Causality: The inclusion of formic acid is critical; it provides the necessary protons to efficiently form the

    
     precursor ion required for ESI, while simultaneously suppressing unwanted sodium adducts (
    
    
    
    ) that resist fragmentation.

Step 3: Energy-Resolved CID Acquisition

  • Action: Isolate the

    
     precursor ion in the quadrupole (isolation width 1.0 Da). Subject the ions to Collision-Induced Dissociation (CID) using ultra-high purity nitrogen gas.
    
  • Action: Acquire MS/MS spectra at three distinct Normalized Collision Energies (NCE): 15%, 30%, and 45%.

  • Causality: The cyclobutyl C-N bond is relatively weak and cleaves at low energy (NCE 15%). Alpha-cleavage requires higher energy (NCE 30-45%). Acquiring across an energy gradient generates a breakdown curve, proving the sequential, causal nature of the fragmentation rather than random artifact generation.

Step 4: Data Validation via Mass Balance

  • Action: For every assigned product ion, calculate the neutral loss using the formula:

    
    .
    
  • Validation: The calculated neutral loss must correspond to a chemically logical formula (e.g.,

    
     for the cyclobutyl radical) with an isotopic pattern match score of >90%. If the mass balance fails to close within 5 ppm, the fragment is rejected as a background artifact.
    

References

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL:[Link]

  • Evaluation of Synthetic Cytochrome P450-Mimetic Metalloporphyrins To Facilitate “Biomimetic” Biotransformation of a Series of mGlu5 Allosteric Ligands Source: NIH PMC URL:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry Source: AIP Publishing URL:[Link]

  • Assigning Structures to Ions in Mass Spectrometry Source: CRC Press / Taylor & Francis Group URL:[Link]

Sources

Validation

Technical Guide: Infrared Spectroscopy of Primary Allylic Amines

The following guide is structured as a high-level technical manuscript for analytical scientists and process chemists. It treats Primary Allylic Amines as the target analyte, comparing their spectral "performance" (ident...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript for analytical scientists and process chemists. It treats Primary Allylic Amines as the target analyte, comparing their spectral "performance" (identifiability and resolution) against structural analogs (alternatives).

Content Type: Comparative Spectral Analysis & Experimental Protocol Target Analyte: Primary Allylic Amines (


)
Alternatives Evaluated:  Saturated Primary Amines, Secondary Allylic Amines, Vinylic Amines (Enamines).

Executive Summary: The Structural Signature

Primary allylic amines present a unique spectroscopic challenge due to the coexistence of a nucleophilic amino group and an electrophilic alkene. Unlike enamines, where the nitrogen lone pair conjugates with the


-system, primary allylic amines possess a methylene spacer (

carbon) that isolates the two functionalities electronically.

However, distinguishing them from saturated primary amines (impurities) or secondary allylic amines (byproducts) requires precise analysis of three critical spectral regions:

  • The High-Frequency Region (3000–3500 cm⁻¹): Diagnostic N-H and =C-H stretching.

  • The "Overlap Zone" (1580–1650 cm⁻¹): The most difficult region where N-H scissoring masks the C=C stretch.

  • The Fingerprint Region (900–1000 cm⁻¹): Definitive confirmation of the alkene substitution pattern.

Theoretical Basis & Band Assignment

To accurately interpret the IR spectrum, one must understand the vibrational coupling—or lack thereof—in the allylic system.

The Non-Conjugated Framework

In a primary allylic amine (e.g., Allylamine, 2-propen-1-amine), the nitrogen lone pair is localized.

  • Inductive Effect: The allylic double bond is electron-withdrawing (-I effect), which slightly increases the force constant of the C-N bond compared to propylamines.

  • Resonance Effect: Negligible. The intervening methylene group prevents delocalization. Therefore, the C=C stretching frequency remains characteristic of a terminal alkene (~1640 cm⁻¹) rather than shifting to lower frequencies typical of conjugated enamines.

Detailed Spectral Band Analysis
Vibrational ModeFrequency (cm⁻¹)IntensityMechanistic Insight
N-H Stretch (Asym) 3380 – 3400MediumHigher energy anti-symmetric vibration.
N-H Stretch (Sym) 3300 – 3320MediumLower energy symmetric vibration. Key Differentiator: Primary amines show two bands here; secondary show only one.
=C-H Stretch 3010 – 3090Weak/MedDiagnostic of

hybridized carbon. Distinguishes from saturated amines.
C-H Stretch (

)
2800 – 2980StrongAlkyl backbone vibrations.
C=C Stretch 1635 – 1645MediumTerminal alkene stretch. Often appears as a shoulder on the N-H bend.
N-H Scissoring 1590 – 1620StrongIn-plane bending of

. Critical: This band is broad and often obscures the sharper C=C stretch.
C-N Stretch 1050 – 1080MediumSlightly higher than saturated amines due to allylic inductive effects.
=C-H OOP Bend 910 & 990StrongOut-of-Plane bending. Specific to mono-substituted terminal alkenes (vinyl group).
N-H Wag 700 – 850Broad"Dirty" region; confirms presence of amine but non-diagnostic for structure.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral features of Primary Allylic Amines against common structural alternatives encountered during synthesis or degradation.

Table 1: Differential Spectral Markers
FeaturePrimary Allylic Amine (Target)Saturated Primary Amine (e.g., Propylamine)Secondary Allylic Amine (e.g., N-methylallylamine)Vinylic Amine (Enamine)
N-H Stretch Doublet (Asym + Sym)Doublet Singlet (One weak band ~3300)Singlet or Doublet (Broad)
>3000 cm⁻¹ Present (=C-H)Absent (Only <3000)Present (=C-H)Present
1600-1650 cm⁻¹ Mixed Band (C=C + N-H Scissoring)N-H Scissoring Only (~1600)C=C Stretch Only (No N-H Scissoring)Shifted C=C (<1630, intense)
Fingerprint 910/990 cm⁻¹ (Strong)Absent910/990 cm⁻¹ (Strong)Different pattern
Expert Commentary on Alternatives
  • Vs. Saturated Amines: The presence of the =C-H stretch (>3000 cm⁻¹) and the OOP bands (910/990 cm⁻¹) are the only reliable markers. The N-H region is identical.

  • Vs. Secondary Amines: The N-H region is definitive . Primary amines exhibit the "classic doublet" (approx. 60–100 cm⁻¹ separation). Secondary amines show a single, often weaker band. Furthermore, secondary amines lack the N-H scissoring band at ~1600 cm⁻¹, revealing the C=C stretch clearly.

  • Vs. Enamines: Enamines are conjugated. This lowers the C=C stretching frequency significantly (often <1630 cm⁻¹) and intensifies it due to extreme polarization. Primary allylic amines maintain

Comparative

Bioisosteric Profiling: Cyclobutyl vs. Cyclopentyl Amine Analogs

[1] Executive Summary In medicinal chemistry, the choice between a cyclobutyl and a cyclopentyl amine is rarely a trivial matter of adding one carbon. It is a strategic decision that alters the conformational vector , me...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry, the choice between a cyclobutyl and a cyclopentyl amine is rarely a trivial matter of adding one carbon. It is a strategic decision that alters the conformational vector , metabolic soft spots , and basicity of the pharmacophore.[1]

  • Cyclobutyl amines offer a "Goldilocks" zone of conformational restriction—more rigid than cyclopentyl but less electronically deactivated than cyclopropyl.[2] They are increasingly favored to lower lipophilicity (LogP) and block metabolic hot spots common in five-membered rings.[2]

  • Cyclopentyl amines are classical lipophilic spacers that provide maximum hydrophobic contact but are prone to CYP450-mediated oxidation at the C3/C4 positions.[2]

This guide objectively compares these two scaffolds to assist in rational lead optimization.

Physicochemical & Structural Comparison

The structural distinction lies in the ring "pucker" versus the "envelope" conformation, which drastically changes the vector of the nitrogen lone pair and the substituents.

FeatureCyclobutyl Amine AnalogCyclopentyl Amine AnalogImpact on Drug Design
Formula


Cyclobutyl saves ~14 Da (MW efficiency).[2]
Molecular Weight 71.12 g/mol 85.15 g/mol Lower MW aids Ligand Efficiency (LE).
LogP (Exp) ~0.2~0.6 - 0.8Cyclobutyl lowers lipophilicity, improving solubility.[1][2]
pKa (Conj. Acid) ~9.8 - 10.0 (Est)*10.65 [1]Cyclobutyl is slightly less basic due to increased s-character in the C-N bond (ring strain).[2]
Conformation Puckered (Butterfly)Envelope / TwistCyclobutyl directs substituents in a more defined vector; Cyclopentyl is floppier.[2]
Bond Angles ~88° (strained)~108° (relaxed)Strain in cyclobutyl can alter reactivity but is stable under physiological conditions.[2]

*Note: Cyclopropylamine pKa is ~9.0 due to high s-character.[2] Cyclobutylamine sits between cyclopropyl and the relaxed cyclopentyl/acyclic amines (pKa ~10.6).

Bioactivity & Potency Analysis

Conformational Restriction & Binding Vectors

Cyclobutyl rings exist primarily in a puckered conformation with a barrier to inversion of only ~1.5 kcal/mol.[2] However, when substituted, they lock into specific geometries that can rigidly direct the amine group.[1]

  • Application: Use cyclobutyl when the binding pocket is narrow or when you need to vector a substituent away from a metabolic clash.[2]

  • Case Study (CB1 Receptors): In cannabinoid research, swapping a cyclopentyl group for a cyclobutyl group maintained high potency but significantly improved selectivity for CB1 over CB2.[1][2] The smaller, more rigid ring avoided steric clashes present in the CB2 pocket [2].

The "Goldilocks" Effect

Cyclopropyl groups often reduce basicity too much (impacting salt bridge formation) and introduce liability for ring-opening metabolism.[2] Cyclopentyl groups are often too flexible, leading to an entropy penalty upon binding.[1][2] Cyclobutyl strikes the balance:

  • Entropy: Lower entropic cost of binding than cyclopentyl.[2]

  • Enthalpy: Sufficient basicity to maintain key ionic interactions (e.g., Asp/Glu residues in kinases).[1][2]

ADME & Metabolic Stability Profiles

This is the most critical differentiator. Cyclopentyl rings are notorious for oxidative metabolism .[2]

The Cyclopentyl "Soft Spot"

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the C3 and C4 positions of the cyclopentyl ring. This is a major clearance pathway for many cyclopentyl-containing drugs.[2]

The Cyclobutyl Shield

The cyclobutyl ring is smaller and chemically distinct.[2]

  • Reduced Surface Area: Fewer C-H bonds available for oxidation.[2]

  • Steric Shielding: The puckered shape often hinders the approach of the bulky Heme-Iron-Oxo species of CYP450.[2]

  • Fentanyl Analog Study: In a comparative study of fentanyl analogs, cyclopentyl fentanyl showed extensive ring oxidation.[2] In contrast, cyclobutyl fentanyl showed significantly reduced ring oxidation, with metabolism shifting towards N-dealkylation or remaining unmetabolized [3].[1][2]

Visualizing the Decision Process

Decision Matrix: Scaffold Selection

ScaffoldSelection Start Start: Lead Optimization Issue Identify Primary Liability Start->Issue Metab High Metabolic Clearance? Issue->Metab Potency Low Potency / Selectivity? Issue->Potency Lipo High LogP / Solubility Issues? Issue->Lipo CheckSite Is oxidation on the ring? Metab->CheckSite Flex Is the pocket rigid/narrow? Potency->Flex UseCB3 Switch to Cyclobutyl (Lower LogP by ~0.4) Lipo->UseCB3 UseCB Switch to Cyclobutyl (Block C3/C4 oxidation) CheckSite->UseCB Yes UseCP Keep Cyclopentyl (Add F or OH to block) CheckSite->UseCP No UseCB2 Switch to Cyclobutyl (Rigidify Vector) Flex->UseCB2 Yes UseCP2 Use Cyclopentyl (Max Hydrophobic Contact) Flex->UseCP2 No

Caption: Logical workflow for selecting between cyclobutyl and cyclopentyl scaffolds based on ADME/Potency data.

Metabolic Fate Comparison

MetabolicFate ParentCP Cyclopentyl-Drug CYP CYP450 (Liver Microsomes) ParentCP->CYP ParentCB Cyclobutyl-Drug ParentCB->CYP MetabCP Major Metabolite: 3-Hydroxy-Cyclopentyl (High Clearance) CYP->MetabCP Rapid Oxidation MetabCB Metabolite: Ring Intact (N-dealkylation only) CYP->MetabCB Slow/Resistant

Caption: Differential metabolic stability; cyclopentyl rings are prone to hydroxylation, while cyclobutyl rings often resist oxidation.[1]

Experimental Protocols

Protocol A: Parallel Synthesis (Reductive Amination)

Objective: Synthesize N-cyclobutyl and N-cyclopentyl analogs side-by-side to minimize batch variability.

Reagents:

  • Amine Core (R-NH2)[2]

  • Cyclobutanone (CAS: 1191-95-3) vs. Cyclopentanone (CAS: 120-92-3)[2]

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step:

  • Preparation: In two separate 20 mL vials, dissolve the amine core (1.0 eq, 0.5 mmol) in DCM (5 mL).

  • Ketone Addition:

    • Vial A: Add Cyclobutanone (1.2 eq).

    • Vial B: Add Cyclopentanone (1.2 eq).[2]

  • Activation: Add AcOH (1.0 eq) to catalyze imine formation. Stir at RT for 30 mins.

  • Reduction: Add STAB (1.5 eq) portion-wise. Note: STAB is preferred over NaCNBH3 for reduced toxicity and better selectivity.[2]

  • Quench: After 4-16h (monitor by LCMS), quench with sat. NaHCO3.

  • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation: Check 1H NMR.[2] Cyclobutyl methine proton typically appears at


 3.0-3.5 ppm (quintet-like), while cyclopentyl methine is often 

2.8-3.2 ppm.[1][2]
Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Quantify the intrinsic clearance (


) difference.[2]
  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[2]
    • Expectation: Cyclobutyl analog should show a longer

      
       if ring oxidation is the primary driver of clearance for the cyclopentyl analog.
      

References

  • PubChem. (2025).[2][3] Cyclopentylamine Compound Summary. National Library of Medicine.[2] [Link]

  • Vertex AI Search. (2025).[2] Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Watanabe, S. et al. (2018).[2] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. PMC. [Link]

  • Baran, P. S. et al. (2016).[2][4] Strain-release amination.[2][4] Science. [Link]

Sources

Validation

Comparative Guide: Metabolic Clearance Rates of Cyclobutyl-Containing Drug Scaffolds

Executive Summary The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, often summarized by the paradigm of "escaping flatland." Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, often summarized by the paradigm of "escaping flatland." Among these aliphatic systems, the cyclobutyl scaffold occupies a unique physicochemical space. Striking a balance between the rigid, flat nature of cyclopropanes and the highly flexible, lipophilic nature of cyclohexanes, cyclobutanes offer distinct advantages in modulating metabolic clearance, optimizing pharmacokinetic (PK) profiles, and tuning payload release in targeted therapies.

This guide provides an objective, data-backed comparison of the cyclobutyl scaffold against alternative ring systems (cyclopropyl, oxetane, and cyclohexyl), detailing the mechanistic causality behind their metabolic clearance rates and providing self-validating experimental protocols for preclinical assessment.

Mechanistic Causality: The Cyclobutyl Scaffold in Pharmacokinetics

To engineer a drug's metabolic clearance, medicinal chemists must understand the thermodynamic and steric properties of the chosen scaffold.

Structural Dynamics and CYP450 Oxidation

Unlike cyclopropane, which is essentially planar, cyclobutane adopts a rigid, puckered conformation (an angle of ~30°) to relieve torsional strain[1]. This puckered architecture provides specific steric bulk while maintaining conformational restriction.

  • Versus Cyclohexyl: Larger flexible rings like cyclohexane are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism due to their lipophilicity and ability to adopt multiple conformations within the enzyme's active site. Replacing a cyclohexyl moiety with a cyclobutyl (or difluorocyclobutyl) group significantly decreases metabolic clearance. A premier example is the development of the FDA-approved IDH1 inhibitor ivosidenib (Tibsovo) , where replacing a cyclohexyl amine with a difluorocyclobutanyl amine shifted the metabolic stability from high to medium clearance[2].

  • Versus Cyclopropyl: Cyclopropyl rings possess shorter C-C bonds and higher s-character in their C-H bonds, making them highly resistant to hydrogen atom transfer (HAT) during CYP450 oxidation[1]. Consequently, cyclopropyl scaffolds generally exhibit superior metabolic stability and lower intrinsic clearance compared to cyclobutyl scaffolds[3]. However, cyclopropyl rings can sometimes be too stable, preventing necessary enzymatic cleavage in prodrugs or Antibody-Drug Conjugates (ADCs).

  • Versus Oxetane: Oxetanes are the oxygen-containing bioisosteres of cyclobutanes. Substituting a cyclobutyl ring with an oxetane lowers lipophilicity (LogD), improves aqueous solubility, and crucially, redirects metabolic clearance away from CYP450 enzymes toward human microsomal epoxide hydrolase (mEH)[4][5].

ADC Linker Immolation: The "Goldilocks" Steric Hindrance

In the design of Antibody-Drug Conjugates (ADCs), the metabolic stability of the linker in systemic circulation must be balanced with rapid payload release inside the tumor cell. Research comparing cyclobutyl- and cyclopropyl-disulfide linkers demonstrates that while both are stable in circulation, the cyclobutyl analog allows for effective self-immolation and active payload release upon cellular internalization. The cyclopropyl analog, lacking the appropriate steric geometry, fails to self-immolate, trapping the payload and ablating efficacy[6].

ADC_Pathway Start ADC Internalization (Lysosomal Environment) Disulfide Disulfide Cleavage (Glutathione Reduction) Start->Disulfide CB Cyclobutyl Linker Disulfide->CB CP Cyclopropyl Linker Disulfide->CP Imm Steric Relief & Self-Immolation CB->Imm NoImm Stable Intermediate (No Immolation) CP->NoImm Release Active Payload Release (High Efficacy) Imm->Release Trapped Payload Trapped (No Efficacy) NoImm->Trapped

Fig 1: Immolation pathway of ADC linkers: Cyclobutyl enables payload release, while cyclopropyl does not.

Objective Comparison of Alternative Scaffolds

The following table synthesizes experimental pharmacokinetic data, comparing the cyclobutyl scaffold against its primary structural alternatives. Data is aggregated from preclinical PET radiotracer studies[7] and kinase inhibitor optimizations[3][8].

Scaffold TypeTypical In Vivo Clearance (Rat/Mouse)HLM Half-Life (

)
Primary Metabolic PathwayKey AdvantagesKey Liabilities
Cyclobutyl Low to Medium (~3.2 - 14.3 mL/min/kg)35 – 75 minCYP450 Oxidation (Hydroxylation)Balances stability with steric bulk; excellent for ADC linkers.More lipophilic than oxetane; higher clearance than cyclopropyl.
Cyclopropyl Very Low> 145 minCYP450 Oxidation (Highly Resistant)Exceptional metabolic stability; lowers molecular weight.Can be overly stable for prodrugs; lacks 3D spatial projection.
Oxetane Low60 – 120 minmEH Ring-OpeningLowers LogD; reduces hERG toxicity; avoids CYP450.Synthesis can be complex; mEH-mediated clearance variable.
Cyclohexyl High (> 25 mL/min/kg)< 15 minCYP450 OxidationEasy to synthesize; fills large hydrophobic pockets.High lipophilicity; rapid metabolic clearance; poor solubility.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately determine the intrinsic metabolic clearance (


) of a cyclobutyl-containing compound, researchers must utilize a robust, self-validating in vitro assay using Human Liver Microsomes (HLMs). This protocol is designed to ensure causality and data integrity by isolating CYP450-mediated metabolism.
Materials Required
  • Test Compound: Cyclobutyl-scaffold drug candidate (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of Incubation Mix: Dilute the test compound in the phosphate buffer to a final concentration of 1 µM. Rationale: Keeping the concentration well below the Michaelis-Menten constant (

    
    ) ensures first-order kinetics, allowing accurate calculation of intrinsic clearance.
    
  • Microsome Addition: Add HLMs to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: CYP450 enzymes are heme-dependent monooxygenases that strictly require NADPH as an electron donor. Without NADPH, no oxidative clearance will occur, serving as a negative control.

  • Time-Course Sampling: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold quench solution. Rationale: The organic solvent instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes downstream mass spectrometry ionization variations.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression (

    
    ) is used to calculate the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    , where
    
    
    is incubation volume and
    
    
    is protein mass)[7].

Assay_Workflow N1 1. Prepare Compound (1 µM in Buffer) N2 2. Add HLMs (0.5 mg/mL, 37°C) N1->N2 N3 3. Add NADPH (Initiate CYP450) N2->N3 N4 4. Sample Aliquots (0 to 60 min) N3->N4 N5 5. Quench (ACN) (Halt Metabolism) N4->N5 N6 6. LC-MS/MS (Calculate CL_int) N5->N6

Fig 2: Standardized workflow for determining in vitro microsomal stability and intrinsic clearance.

Conclusion

The cyclobutyl scaffold represents a highly tunable structural motif in medicinal chemistry. While it exhibits slightly higher metabolic clearance rates than its cyclopropyl counterpart, its unique puckered geometry provides essential advantages in targeted drug delivery (such as ADC linker immolation) and serves as a highly effective, metabolically stable replacement for flexible cyclohexyl rings. When lipophilicity or CYP450-mediated clearance remains a liability, bioisosteric replacement with an oxetane ring offers a proven optimization pathway.

References

1.[2] Cyclobutane Derivatives in Drug Discovery - PharmaBlock, PharmaBlock, 2.[4] Full article: Synthetic oxetanes in drug discovery: where are we in 2025?, Taylor & Francis, 3.[7] Relevance of In Vitro Metabolism Models to PET Radiotracer Development: Prediction of In Vivo Clearance in Rats from Microsomal Stability Data, MDPI, 4.[5] Put a ring on it: application of small aliphatic rings in medicinal chemistry, PMC, 5.[3] Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis, PMC, 6.[8] Progress on SARS-CoV-2 3CLpro Inhibitors, Dove Medical Press, 7.[1] Cyclobutanes in Small‐Molecule Drug Candidates, PMC, 8.[6] Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency, Frontiers,

Sources

Comparative

pKa values of alpha-cyclobutyl amines vs linear allylamines

Modulating Amine Basicity: A Comparative Guide to -Cyclobutyl Amines vs. Linear Allylamines Strategic Context in Drug Design In medicinal chemistry, the basicity of an amine—quantified by the pKa of its conjugate acid—ac...

Author: BenchChem Technical Support Team. Date: March 2026

Modulating Amine Basicity: A Comparative Guide to -Cyclobutyl Amines vs. Linear Allylamines

Strategic Context in Drug Design

In medicinal chemistry, the basicity of an amine—quantified by the pKa of its conjugate acid—acts as a master dial for a molecule's physicochemical profile. The protonation state of an amine at physiological pH dictates its lipophilicity (logD), membrane permeability, and susceptibility to off-target liabilities such as hERG channel inhibition and phospholipidosis 1[1].

When optimizing a lead compound, replacing a standard aliphatic amine with structurally distinct motifs like


-cyclobutyl amines  or linear allylamines  offers a powerful strategy to tune these parameters. This guide objectively compares the basicity, electronic environments, and experimental pKa determination of these two distinct amine classes.

Mechanistic Causality: Electronic and Structural Effects on pKa

The fundamental driver of pKa differences between these two motifs lies in the hybridization of the adjacent carbon atoms and the resulting inductive effects.

Linear Allylamines (Lower pKa)

Allylamine (


) exhibits a measured pKa of approximately 9.49 2[2]. The causality behind this reduced basicity is rooted in the proximity of the 

-hybridized alkene carbons, which introduces a strong electron-withdrawing inductive effect (-I effect). Because

carbons possess greater s-character than

carbons, they are more electronegative. This electron withdrawal pulls electron density away from the nitrogen atom, destabilizing the positively charged ammonium ion (

) upon protonation. Consequently, the conjugate acid more readily donates its proton, resulting in a lower pKa.
-Cyclobutyl Amines (Higher pKa)

Cyclobutylamine (


) has a predicted and measured pKa of approximately 10.80 3[3]. Despite the ring strain inherent to the four-membered cyclobutane ring—which imparts slight 

-like character to the C-C bonds (Walsh orbitals)—the

-carbon remains

-hybridized. The alkyl ring acts as an electron-donating group (+I effect), stabilizing the protonated ammonium state. This stabilization makes it thermodynamically favorable for the amine to retain the proton, maintaining a high pKa comparable to linear saturated alkylamines.

Quantitative Data Comparison

The following table summarizes the key physicochemical differences between the two amine classes:

FeatureLinear Allylamine

-Cyclobutyl Amine
Representative Structure


Conjugate Acid pKa ~9.49~10.80
Primary Electronic Effect Strong -I (

carbons)
Weak +I (

carbons)
Structural Rigidity High flexibilityConstrained (ring strain)
Impact on Lipophilicity Lower LogDHigher LogD

Experimental Methodology: Self-Validating pKa Determination

To accurately measure and compare the pKa of these amines, a dual-orthogonal approach using Potentiometric Titration coupled with Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) spectroscopy is the gold standard 4[4]. This creates a self-validating system: macroscopic pH changes are directly correlated with the microscopic protonation state of the amine.

Step-by-Step Protocol

Step 1: Solution Preparation & Degassing

  • Action: Dissolve the target amine (e.g., cyclobutylamine hydrochloride) in deionized water to form a 0.1 M solution. Purge the solution continuously with

    
     gas.
    
  • Causality: Degassing removes dissolved atmospheric

    
    . Without this step, 
    
    
    
    forms carbonic acid in situ, which artificially lowers the measured pH and skews the titration curve, leading to an inaccurate pKa calculation.

Step 2: Dual-Acquisition Titration

  • Action: Titrate the solution with 0.1 M NaOH at a constant temperature (25°C). Simultaneously record the macroscopic pH via a calibrated glass electrode and acquire in situ ATR FT-IR spectra after each addition.

  • Causality: The FT-IR monitors the decrease of the intense

    
     bending band. This provides a direct, interference-free microscopic readout of the dissociation degree (
    
    
    
    ). Relying solely on a pH electrode is prone to junction potential errors; the FT-IR data acts as an orthogonal self-validation mechanism.

Step 3: Henderson-Hasselbalch Fitting

  • Action: Plot the recorded pH versus the FT-IR derived dissociation degree (

    
    ). Fit this curve using the modified Henderson-Hasselbalch function: 
    
    
    
    .
  • Causality: Extracting the pKa from the inflection point of this specific curve ensures that the value is grounded in the actual structural deprotonation of the amine, rather than bulk solvent artifacts.

G Start Prepare 0.1M Amine HCl Solution Equilibrate Equilibrate at 25°C under N2 Start->Equilibrate Split Simultaneous Data Acquisition Equilibrate->Split Potentiometry Potentiometric Titration (Record macroscopic pH) Split->Potentiometry FTIR ATR FT-IR Spectroscopy (Monitor δ(NH3+) band) Split->FTIR Correlate Correlate pH vs. α (Dissociation Degree) Potentiometry->Correlate FTIR->Correlate Validate Self-Validation: Henderson-Hasselbalch Fitting Correlate->Validate

Self-validating experimental workflow for amine pKa determination using orthogonal techniques.

References

  • Alfa Chemistry . pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. 2

  • ChemicalBook . Cyclobutylamine CAS#: 2516-34-9. 3

  • PubMed / Applied Spectroscopy . Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration. 4

  • Cambridge MedChem Consulting . Tuning the basicity of amines. 1

Sources

Validation

X-Ray Crystallography of Cyclobutylamine Hydrochloride Salts: A Comparative Guide to Crystallization and Structural Resolution

Cyclobutylamine motifs are highly valued in modern drug discovery, providing sp³-rich vectors that enhance pharmacokinetic profiles compared to traditional planar aromatics. However, isolating and characterizing cyclobut...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclobutylamine motifs are highly valued in modern drug discovery, providing sp³-rich vectors that enhance pharmacokinetic profiles compared to traditional planar aromatics. However, isolating and characterizing cyclobutylamine hydrochloride (CBA·HCl) via Single-Crystal X-Ray Diffraction (SCXRD) presents profound crystallographic challenges.

As an Application Scientist, I frequently encounter two primary failure modes with this class of compounds: extreme hygroscopicity (leading to complex hydrate or clathrate formation) and dynamic ring puckering (causing severe structural disorder). This guide objectively compares crystallization methodologies and X-ray data collection strategies, providing field-proven, self-validating protocols to help researchers obtain unambiguous structural data.

Crystallization Strategies: Overcoming Hygroscopicity

Amine hydrochlorides are dominated by strong charge-assisted N⁺–H···Cl⁻ hydrogen bonds. In the presence of trace atmospheric moisture, CBA·HCl readily incorporates water, forming hemihydrates or higher-order clathrate-like networks. To obtain diffraction-quality crystals, the crystallization method must tightly control the supersaturation rate and environmental moisture.

We compare two primary crystallization approaches: standard benchtop vapor diffusion and advanced in-situ laser crystallization.

Table 1: Comparison of Crystallization Methods for CBA·HCl
ParameterAnti-Solvent Vapor DiffusionIn-Situ IR Laser Crystallization
Target Phase Anhydrous salts or lower hydratesHigher-order clathrate hydrates / Liquids
Setup Complexity Low (Benchtop)High (Diffractometer + IR Laser)
Sample State Solid powderLiquid or highly hygroscopic melt
Thermodynamic Control Moderate (Solubility-driven)Precise (Temperature-driven)
Success Rate for CBA Moderate (Prone to twinning)High (Controlled single seed growth)
Protocol 1: Anti-Solvent Vapor Diffusion (Benchtop)

Causality: Vapor diffusion allows for an extremely gradual increase in supersaturation. This slow kinetic regime is critical for minimizing the inclusion of structural defects or twinning in fast-growing amine salt crystals. By placing the sample in a cold environment, we further reduce the kinetic energy, favoring ordered lattice packing[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of CBA·HCl in 0.5 mL of anhydrous methanol (a high-solubility solvent) in a 1-dram inner glass vial.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust or insoluble impurities).

  • Anti-Solvent Chamber: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether (anti-solvent).

  • Equilibration: Cap the outer vial tightly with a Teflon-lined cap. Store undisturbed at 4 °C.

  • Self-Validation: Crystal growth should occur within 3–7 days. The protocol is validated if the resulting crystals exhibit sharp, well-defined faces (e.g., monoclinic prisms) rather than opaque, dendritic clusters.

Protocol 2: In-Situ IR Laser-Assisted Crystallization

Causality: For highly hygroscopic samples that form liquid-like hydrate phases at room temperature, benchtop methods fail.2 using a focused infrared laser allows for the precise isolation of these elusive phases[2].

Step-by-Step Methodology:

  • Mounting: Load the liquid/amorphous CBA·HCl hydrate sample into a thin-walled glass capillary and mount it on the diffractometer goniometer.

  • Melting: Apply a focused IR laser to create a localized melt zone within the capillary.

  • Seed Generation: Gradually reduce the ambient temperature using a cryogenic N₂ stream while scanning the laser along the capillary to establish a single seed crystal.

  • Annealing: Oscillate the temperature just below the melting point to melt away satellite domains, ensuring a true single crystal remains.

CrystallizationWorkflow Start Cyclobutylamine HCl Sample Assess Assess Hygroscopicity & Solubility Start->Assess Vapor Anti-Solvent Vapor Diffusion Assess->Vapor Stable Solid, Low Water Content InSitu In-situ IR Laser Crystallization Assess->InSitu Highly Hygroscopic or Liquid Hydrate Success1 Diffraction-Quality Anhydrous Crystal Vapor->Success1 Slow Evaporation Success2 Hydrate/Clathrate Single Crystal InSitu->Success2 Cryogenic Annealing

Decision tree for selecting the optimal crystallization method for cyclobutylamine HCl.

X-Ray Source and Data Collection: Resolving Ring Puckering

The cyclobutane ring is intrinsically strained and non-planar. It dynamically oscillates between equivalent bent conformations (D2d symmetry) to relieve torsional strain, leading to an average planar appearance (D4h symmetry) at room temperature[3]. In X-ray crystallography, this3 manifests as smeared electron density and artificially large anisotropic displacement parameters (ADPs) for the carbon atoms, complicating the structural refinement[3].

Table 2: X-Ray Source Performance Comparison for CBA·HCl
ParameterStandard Mo-Kα (0.7107 Å)Microfocus Cu-Kα (1.5418 Å)Synchrotron (e.g., 0.6813 Å)
Flux / Brilliance LowHighUltra-High
Resolution of Light Atoms Poor (Smeared electron density)Good (Higher scattering cross-section)Excellent (Minimal absorption)
Puckering Resolution Often unresolved (D4h average)Resolvable with geometric restraintsFully resolvable (D2d static)
Optimal Collection Temp 150 K - 298 K100 K< 100 K (Cryo-cooling)
Protocol 3: Cryogenic Data Collection and Disorder Refinement

Causality: Standard Mo-Kα sources often lack the flux necessary to resolve the split atomic positions of the puckered carbons in small, weakly diffracting CBA·HCl crystals. By utilizing a Microfocus Cu-Kα source or Synchrotron radiation at cryogenic temperatures, we increase the scattering cross-section for light atoms and freeze out the dynamic thermal motion into a static, resolvable disorder model[4].

Step-by-Step Methodology:

  • Cryo-Mounting: Coat the CBA·HCl crystal in a perfluoropolyether oil (e.g., Paratone-N) to protect it from atmospheric moisture. Mount it on a MiTeGen loop.

  • Flash-Cooling: Immediately plunge the crystal into a 100 K nitrogen gas stream on the diffractometer. This traps the cyclobutane ring in its localized minimum-energy puckered state, as demonstrated in structural studies of 4[4].

  • Data Collection: Collect full sphere data using a Microfocus Cu-Kα source, ensuring high multiplicity (redundancy > 4) to accurately measure weak high-angle reflections.

  • Integration: Process data using integration software and apply empirical absorption corrections (e.g., SADABS)[4].

  • Disorder Modeling: During refinement (e.g., SHELXL), if the C atoms of the cyclobutane ring show elongated ADPs, model the ring over two discrete positions (Part 1 and Part 2) with complementary occupancies (e.g., 0.60/0.40). Apply geometric restraints (SADI, SAME) and rigid-bond restraints (SIMU, DELU) to ensure chemical sensibility.

  • Self-Validation: The disorder model is validated when the ADPs of the split carbon atoms become spherical (approaching U_eq ratios of ~1.0) and the residual electron density (Δρ_max) drops below 0.2 e/ų.

RefinementWorkflow Mount Cryo-Mounting (100 K) Collect Data Collection (Cu-Kα / Synchrotron) Mount->Collect Integrate Integration & Scaling Collect->Integrate Solve Structure Solution Integrate->Solve Disorder Model Puckering Disorder (Split Sites) Solve->Disorder Refine Anisotropic Refinement Disorder->Refine

Step-by-step workflow for X-ray data collection and structural refinement of puckered rings.

Conclusion

Obtaining definitive X-ray crystallography data for cyclobutyl amine hydrochloride salts requires a synergistic approach. By coupling anhydrous vapor diffusion or in-situ laser crystallization with high-brilliance X-ray sources and cryogenic temperatures, researchers can effectively overcome the inherent challenges of hygroscopicity and ring puckering, yielding high-confidence structural data for drug development.

References

  • Allan, D. R. (2006). Cyclobutylamine hemihydrate: Comment. Acta Crystallographica Section E.
  • Dobrzycki, Ł., Pruszkowska, K., Boese, R., & Cyrański, M. K. (2016). Hydrates of Cyclobutylamine: Modifications of Gas Clathrate Types sI and sH.
  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics (SciSpace).
  • KU Leuven X-ray Core. (2026). How to crystallize your sample. KU Leuven.

Sources

Comparative

Technical Guide: Fsp3 Character &amp; Solubility Profiling of Small Ring Amines

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy compounds to those with higher three-dimensionality. This guide provides a technical compari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy compounds to those with higher three-dimensionality. This guide provides a technical comparison of small ring amines—specifically azetidines, pyrrolidines, and spirocyclic systems—evaluating their impact on the Fraction of sp3 Carbon Atoms (


) and thermodynamic solubility. By replacing planar phenyl rings or flexible alkyl chains with rigid, 

-rich heterocycles, researchers can significantly disrupt crystal lattice energy, thereby enhancing aqueous solubility and clinical success rates.

The Metric: Understanding

The


 descriptor, popularized by Lovering et al. (2009), serves as a proxy for molecular complexity and three-dimensionality. It is calculated as:


Why it matters:

  • Solubility: Planar molecules (low

    
    ) stack efficiently in the solid state, resulting in high crystal lattice energy and poor water solubility. Increasing 
    
    
    
    disrupts this stacking ("molecular grease"), lowering the energy required to solvate the molecule.
  • Clinical Success: Statistical analysis of drug candidates reveals that compounds with higher

    
     (typically 
    
    
    
    ) progress further in clinical trials, likely due to improved physicochemical properties and reduced off-target promiscuity.

Comparative Analysis: Small Ring Amines

The choice of amine scaffold dictates the vector of substituents, basicity (pKa), and overall lipophilicity (LogP). Below is a performance comparison of common small ring amines used to increase


.
A. The Ring Size Effect: Azetidine vs. Pyrrolidine vs. Piperidine

Azetidines (4-membered) have emerged as privileged scaffolds compared to their 5- and 6-membered counterparts.

  • Azetidine (4-membered): High ring strain (~26 kcal/mol) and geometric constraints often lower the pKa of the nitrogen compared to piperidine. This reduced basicity can decrease hERG liability and improve permeability while maintaining high solubility due to the polar character of the strained ring.

  • Pyrrolidine (5-membered): A standard "middle ground" but often possesses higher lipophilicity than azetidine.

  • Piperidine (6-membered): Frequently suffers from "greasiness" (high ClogP) and metabolic liability (oxidation).

B. Advanced Architectures: Spirocycles & Bicycles

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) are definitive "flatland breakers." They introduce a 90° twist in the molecular scaffold, preventing


-

stacking interactions entirely.
C. Representative Data: Sulfonylamide Derivatives

The following table illustrates the physicochemical shift when varying the amine headgroup on a standard sulfonamide scaffold.

Scaffold TypeStructure ClassFsp3 ContributionpKa (Conj. Acid)Relative SolubilityClogP Trend
Diethylamine AcyclicHigh~11.0ModerateHigh (Flexible)
Piperidine 6-RingLow~11.2LowHigh
Pyrrolidine 5-RingMedium~11.3ModerateMedium
Azetidine 4-RingMedium~10.4High Low
Spiro[3.3]heptane SpirocyclicVery High ~10.8Very High Medium

Technical Insight: The azetidine scaffold often provides the optimal balance, lowering LogP (increasing hydrophilicity) more effectively than pyrrolidine, while the spirocyclic systems maximize solubility through lattice disruption.

Decision Logic for Scaffold Selection

The following diagram outlines the strategic decision process for selecting an amine scaffold based on


 and solubility goals.

ScaffoldSelection Start Start: Low Solubility (Planar Lead) CheckFsp3 Calculate Fsp3 Start->CheckFsp3 Decision Is Fsp3 < 0.4? CheckFsp3->Decision Strat1 Strategy A: Ring Contraction (Piperidine -> Azetidine) Decision->Strat1 Yes (Reduce Lipophilicity) Strat2 Strategy B: Spirocyclization (Add 3D Twist) Decision->Strat2 Yes (Disrupt Crystal Packing) Outcome1 Result: Lower LogP Maintained pKa Strat1->Outcome1 Outcome2 Result: Disrupted Stacking Max Solubility Strat2->Outcome2

Caption: Strategic workflow for enhancing solubility via Fsp3 modulation using specific amine scaffolds.

Experimental Protocol: Thermodynamic Solubility

To objectively compare these scaffolds, Thermodynamic Solubility (equilibrium solubility) is the gold standard, as opposed to Kinetic Solubility which can yield false positives due to supersaturation.

Methodology: Shake-Flask Saturation

Principle: A solid compound is agitated in a solvent until equilibrium is reached between the dissolved phase and the solid phase.

Reagents & Equipment:

  • Buffer: Phosphate Buffered Saline (PBS) pH 7.4 (or relevant physiological pH).

  • Vessel: Glass vials (chemically inert) or 96-well filter plates.

  • Agitation: Orbital shaker or rotator.

  • Detection: HPLC-UV or LC-MS/MS.

Step-by-Step Protocol:

  • Preparation: Weigh ~1-2 mg of solid compound into a glass vial.

  • Solvation: Add 500 µL of buffer (aiming for a concentration well above the expected solubility, e.g., >200 µM).

  • Equilibration:

    • Seal vials tightly to prevent evaporation.

    • Agitate at 25°C for 24 to 48 hours . Note: 24h is standard, but 48h ensures true equilibrium for crystalline solids.

  • Phase Separation:

    • Centrifuge samples at 10,000 rpm for 10 minutes OR filter using a 0.45 µm PVDF filter plate.

    • Critical Check: Visually confirm the presence of undissolved solid. If fully dissolved, the result is ">[Concentration]" and the experiment must be repeated with more solid.

  • Quantification:

    • Prepare a calibration curve using a DMSO stock solution of the same compound.

    • Analyze the supernatant via LC-MS/MS (for low solubility <10 µM) or HPLC-UV (for >10 µM).

  • Calculation:

    
    
    
Experimental Workflow Diagram

SolubilityProtocol Step1 1. Solid Dosing (Excess Compound) Step2 2. Buffer Addition (pH 7.4 PBS) Step1->Step2 Step3 3. Equilibration (Shake 24-48h @ 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifuge/Filter) Step3->Step4 Step5 5. QC Check (Is solid visible?) Step4->Step5 Step6 6. Quantification (LC-MS/UV) Step5->Step6 Yes Retry Repeat with More Solid Step5->Retry No Retry->Step1

Caption: Standardized Thermodynamic Solubility Workflow (Shake-Flask Method).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. [Link]

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

Safety & Regulatory Compliance

Safety

1-Cyclobutylprop-2-en-1-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized aliphatic amines like 1-Cyclobutylprop-2-en-1-amine (a cycloalkyl allylamine) requires more than just basic compliance—it demands a mechanistic und...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized aliphatic amines like 1-Cyclobutylprop-2-en-1-amine (a cycloalkyl allylamine) requires more than just basic compliance—it demands a mechanistic understanding of the chemical's behavior. In drug discovery and complex organic synthesis, this compound is highly valued for its allylic reactivity and amine functionality. However, these exact properties make it highly corrosive, volatile, and environmentally hazardous.

This guide provides a self-validating, field-proven operational framework for the safe handling, spill response, and disposal of 1-Cyclobutylprop-2-en-1-amine, ensuring both laboratory safety and strict regulatory compliance.

Mechanistic Hazard Profile & Quantitative Data

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. The primary amine group contains a highly nucleophilic lone pair, making it strongly basic and reactive. When exposed to air or biological tissues, it rapidly causes severe swelling and damage to delicate tissues[1]. Furthermore, the lipophilic cyclobutyl ring enhances dermal penetration, meaning standard latex gloves offer insufficient protection against systemic exposure.

Table 1: Physicochemical and Hazard Summary

Property / Hazard ParameterDescription / ValueOperational Implication
Chemical Class Cycloalkyl allylamineHighly reactive; prone to oxidation. Must be stored under inert gas (Argon/N2).
Corrosivity & Toxicity High (Aqueous pH > 10)Causes severe skin burns and eye damage. Inhalation of vapors causes dizziness and nausea[1].
EPA Waste Classification D001 (Ignitable), D002 (Corrosive)Classified as hazardous waste under 40 CFR 261.3[2]. Must be segregated from acids.
Disposal Mechanism High-Temperature IncinerationCombustion generates toxic nitrogen oxides (NOx). Requires incinerators with NOx scrubbers.
Drain Disposal Strictly Prohibited Compounds of this class flow into surface water and are highly toxic to aquatic life[3].

Routine Laboratory Disposal Protocol

Chemical waste generators are legally required to determine whether a discarded chemical is classified as hazardous waste[2]. Because amines undergo highly exothermic protonation reactions when exposed to concentrated acids, mixing 1-Cyclobutylprop-2-en-1-amine with acidic waste can rapidly boil off the volatile allylamine base, creating an immediate inhalation hazard.

Step-by-Step Methodology: Segregation and Accumulation

  • Compatibility Verification: Before disposal, verify that the designated "Organic Base" waste carboy contains NO halogenated solvents, strong acids, or oxidizing agents.

  • Volume Tracking: Log the exact volume of 1-Cyclobutylprop-2-en-1-amine added to the waste manifest to comply with EPA Toxic Chemical Release Inventory (TRI) reporting guidelines[4].

  • Fume Hood Transfer: Operating strictly within a certified chemical fume hood, use a dedicated, grounded funnel to transfer the liquid to the waste carboy to prevent static discharge ignition.

  • Self-Validating Stability Check: After transfer, lightly touch the exterior of the waste carboy (with gloved hands). A noticeable temperature increase indicates an incompatible exothermic reaction. If warm, leave the carboy unsealed inside the active fume hood, lower the sash, and immediately notify Environmental Health and Safety (EHS).

  • Secondary Containment: If the temperature remains stable, tightly cap the carboy and place it in a secondary containment bin capable of holding 110% of the container's volume.

WastePathway Gen Waste Generation: 1-Cyclobutylprop-2-en-1-amine Seg Waste Segregation: Isolate from Oxidizers & Acids Gen->Seg Immediate Store Satellite Accumulation: Ventilated, Secondary Containment Seg->Store Transfer Test pH & Compatibility Testing: Ensure Self-Validating Stability Store->Test Verification Transport Hazmat Transport: EPA Certified Carrier Test->Transport Manifested Incinerate High-Temp Incineration: Equipped with NOx Scrubbers Transport->Incinerate Final Destruction

Figure 1: End-to-end segregation and disposal pathway for cycloalkylamine waste.

Emergency Spill Response & Neutralization

In the event of a spill, the rapid volatilization of the allylamine structure requires immediate ventilation control. Do not use combustible organic absorbents (like sawdust), as the amine can react exothermically with organic matter and ignite.

Step-by-Step Methodology: Spill Containment

  • Evacuation & Ventilation: Immediately clear the spill area. Ensure room exhaust and fume hoods are operating at maximum capacity to prevent vapor accumulation.

  • PPE Donning: Equip a NIOSH-approved respirator with organic vapor/acid gas cartridges, chemical-resistant splash goggles, and heavy-duty butyl rubber gloves. (Standard nitrile gloves will degrade rapidly upon contact with concentrated allylamines).

  • Inert Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand[5].

  • Absorption & Collection: Cover the spill completely. Once absorbed, use non-sparking tools to sweep the material into a heavy-duty, sealable polyethylene container.

  • Self-Validating Decontamination: Swab the residual spill surface with a moistened pH test strip. If the surface remains highly basic (pH > 8), neutralize the area by washing it with a dilute, weak acid (e.g., 5% acetic acid), followed by a thorough water rinse.

  • Final Routing: Label the sealed container explicitly as "Hazardous Amine Spill Waste - Corrosive/Ignitable" and route it to EHS for high-temperature incineration[2].

SpillResponse Detect Spill Detected Assess Assess Volume & Evacuate Detect->Assess PPE Don PPE (Respirator, Butyl Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed Container Contain->Collect Dispose Route to Hazardous Waste Collect->Dispose

Figure 2: Step-by-step emergency spill response workflow for volatile amine exposure.

References

  • SAFETY DATA SHEET - Fisher Scientific (Allylamine). Fisher Scientific. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmfuUPZqpULfib_Q8SWB4w2HazV5Wam8Wp0Vo3b-Tjm7ceMrHThutcCn3feTr_dlgRW1k3YCDOCSzxJWWoME7o-MmagBR-S5GbW_9zqgWfYx2pqhAAd_9FP8DO0oweStmNzODZMpRV9XV3YfRGiuFSiZAg4iHiQsq6887FOt966snGNfzvQ32gVsfLpqmtCkjlYaTujrwUdGfmEpRDvqwRguCMkCzRKHphqrR8hU0n6qHQFZulRk7XC-HfIN_rrVgT1SdbbjKokm6u_SMSu_WsdGw=]
  • Chemical Hygiene Plan - USDA ARS. United States Department of Agriculture. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu04suza4NrtjOcMH9G8fv9xQdY0Gi2LZDXdPfjkdLJ9RKTdNPvRcUCeH2mBbdRIuFmG_e_Zv2JW8vZky7IfnDMGPTjL0vqm1jyP0F3NOamUI7LHRpKkJXOWkBmQeTqUaNp4-rhVK4zwNX49gj-hJoTsI2Zr-0Tylm8IFxbRITx7sBsh37FRUszqYu0SNrE7fkVSCEM9VSRiRbYax54-6gkukn33EHTw==]
  • Poly(allylamine hydrochloride) Safety Data Sheet. AK Scientific, Inc. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZP2yT7OKPSSNoV8p1tmU44xVG-mFnefXRk9VyW5KeEMUDtQYr04aGBJXiMk-K6vSeg_uhvJXo5HLt4u_LxyqfGbYH7qGcyidTMYCrtVjbdejRbzAoHQ5ppuuDCVc=]
  • Toxic Chemical Release Inventory Reporting Forms and Instructions. U.S. Environmental Protection Agency (EPA). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9xJ0TTi8nfqOomWYoBRdD35pfaNprSTraFLP7bqFXB6tLAUXGp28PIgt6JyEtzStT91DJWu7O0RptTDxnlKqNlDpJhas-LaLadINQF17RiMLmJXGmVrifmi9YwxawOvlo0xo0jfWWVhhcnN1etL0ggW_YR9efrNYd4baJt-rAuJU1qE07jvn9i7XXn8ZzAkUkAfsu7k8Vu1M_hINvlFnKjbONEk=]
  • Material Safety Data Sheet: Cycloalkylamine. ChemTel. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZlBofIboF6nwlkxcO1qDepGWpt92WwtasY2xEI6oO6S4D82tZOBNYrknC203psr_UEBlnM8kIQKLFAbbIUBGgJZgvXgV8lwLNDhOcKYb3Q2YbPdkJ8xrB7f-sNiLuw4dqdg3OMw-Btc7jWzcSZZu3Vv5evMrnM1kDoY39bC45p7fTemIdoPygnik_-WoOMewu-ado27MR5vSrD62TPh33IegLinozc-KkQdmBcyYO8FUNGOy-O7Q3EH0s9j_nMWZ6g==]

Sources

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